molecular formula C9H5F3INS B597870 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 1355612-99-5

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B597870
CAS No.: 1355612-99-5
M. Wt: 343.106
InChI Key: ZEFAEXWZEUHHCP-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is a key synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. The compound strategically incorporates two high-value functional groups: a reactive iodomethyl handle and a metabolically stable trifluoromethyl group. The iodine moiety provides a versatile site for further structural elaboration via cross-coupling reactions or nucleophilic substitutions, enabling researchers to generate diverse libraries of novel compounds for structure-activity relationship (SAR) studies. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in pharmacologically active molecules and FDA-approved drugs due to its ability to confer significant biological activity. This compound is of particular interest in the development of potential anticancer agents. Thiazole derivatives demonstrate promising antitumor activity, with mechanisms of action that include the induction of apoptosis through the Bcl-2 family pathway . The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, enhances a molecule's permeability, metabolic stability, and binding affinity. Researchers can leverage this building block to develop novel small-molecule inhibitors targeting various enzymes and protein-protein interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(iodomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3INS/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFAEXWZEUHHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243220
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
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Molecular Weight

343.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355612-99-5
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is a halogenated heterocyclic compound featuring a benzothiazole core, a structure of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group at the 5-position and a reactive iodomethyl group at the 2-position makes it a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, outlines plausible synthetic strategies based on established methodologies for analogous structures, and explores its potential applications, particularly in drug discovery. The narrative emphasizes the rationale behind synthetic choices and the functional implications of its structural motifs.

Introduction: The Significance of Trifluoromethylated Benzothiazoles

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Its planar structure and ability to participate in various intermolecular interactions allow for effective binding to diverse biological targets.

The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[3] The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[3][4] This often leads to improved pharmacokinetic and pharmacodynamic profiles.[4] For instance, trifluoromethylated aromatic compounds are prevalent in many FDA-approved drugs.[4] The combination of the benzothiazole nucleus and the trifluoromethyl group, as seen in 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole, therefore represents a promising platform for the discovery of new chemical entities (NCEs).

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is not widely published, its properties can be inferred from data on analogous compounds and general chemical principles.

Table 1: Predicted and Inferred Properties of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

PropertyValue/DescriptionRationale/Comments
Molecular Formula C9H5F3INSDerived from its chemical structure.
Molecular Weight 359.11 g/mol Calculated from the atomic weights of its constituent atoms.
Appearance Likely a solid at room temperatureBenzothiazole derivatives, especially those with halogen substituents, are often crystalline solids.[5]
Solubility Low in water; soluble in organic solventsThe non-polar nature of the benzothiazole ring and the lipophilic -CF3 group suggest poor aqueous solubility, with better solubility in solvents like dichloromethane, ethanol, and DMSO.[6]
Stability Stable under normal conditions; may be light-sensitiveThe C-I bond is weaker than C-Cl or C-Br bonds and can be susceptible to homolytic cleavage upon exposure to light or radical initiators. Storage in a cool, dark place under an inert atmosphere is recommended.[7]
Reactivity The iodomethyl group is a strong electrophileThe primary iodide makes the methylene carbon highly susceptible to nucleophilic substitution, making it a valuable alkylating agent in synthesis.[5]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the benzothiazole ring would appear in the aromatic region (δ 7.0-8.5 ppm). The key signal would be a singlet for the -CH₂I protons, expected to be significantly downfield (likely δ 4.5-5.5 ppm) due to the deshielding effect of the adjacent iodine atom and the thiazole ring.

  • ¹³C NMR: The spectrum would show distinct signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbons of the benzothiazole ring, and the iodomethyl carbon, which would appear at a relatively high field (around δ 0-10 ppm).

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group would be the most prominent feature.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 359. A characteristic isotopic pattern for iodine would be present. Fragmentation would likely involve the loss of an iodine radical (I•) or the entire iodomethyl group.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthesis involves a multi-step process starting from a commercially available substituted aniline.

Synthesis_Pathway C C D D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

This step is a cyclocondensation reaction, a common method for forming the benzothiazole ring.[10]

  • Rationale: 4-Amino-3-mercaptobenzotrifluoride is the starting material that provides the benzene ring fused to the thiazole. Chloroacetyl chloride serves as the source for the two carbons of the thiazole ring and the chloromethyl group. A base like triethylamine (Et₃N) is used to neutralize the HCl byproduct.[10]

  • Procedure:

    • To a solution of 4-amino-3-mercaptobenzotrifluoride (1.0 eq) and triethylamine (1.1 eq) in ethyl acetate (EtOAc) at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole.

Step 2: Synthesis of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

This is a classic Finkelstein reaction, a halogen exchange process.

  • Rationale: The iodide anion is a better nucleophile than the chloride anion in polar aprotic solvents like acetone. The resulting sodium chloride is poorly soluble in acetone and precipitates, driving the equilibrium towards the formation of the iodo-substituted product.

  • Procedure:

    • Dissolve 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole (1.0 eq) in acetone.

    • Add an excess of sodium iodide (NaI, ~1.5-2.0 eq).

    • Reflux the mixture for several hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

    • After cooling, filter off the precipitate.

    • Evaporate the acetone from the filtrate.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and sodium thiosulfate solution (to remove any residual iodine), and then brine.

    • Dry the organic layer and concentrate to obtain the final product, 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole, which can be further purified by recrystallization or chromatography.

Reactivity and Synthetic Utility

The primary site of reactivity is the iodomethyl group. The C-I bond is relatively weak and iodine is an excellent leaving group, making the compound a potent electrophile for Sₙ2 reactions.

Reactivity_Workflow Start 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole Product 2-(Substituted methyl)-5-(trifluoromethyl)benzo[d]thiazole Start->Product SN2 Reaction Nuc Nucleophile (Nu-H) e.g., R-OH, R-SH, R-NH2, Azide Nuc->Product

Caption: Reactivity of the target compound with nucleophiles.

This reactivity allows for the facile introduction of a variety of functional groups at the 2-position, including:

  • Ethers: By reaction with alcohols or phenols.

  • Thioethers: By reaction with thiols.

  • Amines: By reaction with primary or secondary amines.

  • Azides: By reaction with sodium azide, which can then be further transformed (e.g., via click chemistry or reduction to a primary amine).

This versatility makes 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[11]

Potential Applications in Drug Development and Research

The structural features of this compound suggest several promising avenues for research and application.

  • Enzyme Inhibition: The benzothiazole scaffold is a known inhibitor of various enzymes. For example, derivatives of 5-(trifluoromethyl)benzo[d]thiazole have been investigated as potent inhibitors of tyrosinase, an enzyme involved in melanin production.[11] The reactive iodomethyl handle allows for the attachment of different moieties to probe the active site of target enzymes.

  • Anticancer Agents: Many benzothiazole-containing molecules exhibit significant antitumor activity.[2] The trifluoromethyl group can enhance cell permeability and metabolic stability, potentially leading to more effective and durable anticancer agents.[4]

  • Antimicrobial Agents: The benzothiazole nucleus is present in several compounds with antibacterial and antifungal properties.[1][12] New derivatives can be synthesized from the title compound to explore novel antimicrobial therapies.

  • Neurological Disorders: Benzothiazole derivatives have been explored for the treatment of neurodegenerative diseases. For instance, astatinated benzothiazole compounds, related to thioflavin T, are being developed for Targeted Alpha Therapy in Alzheimer's disease.[13]

Safety and Handling

As with any halogenated organic compound, 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation, particularly due to the light-sensitive C-I bond.

Conclusion

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is a strategically designed molecule that combines the biologically significant benzothiazole scaffold with two powerful functional groups. The trifluoromethyl group offers a means to modulate physicochemical and pharmacokinetic properties, while the highly reactive iodomethyl group serves as a versatile handle for synthetic elaboration. Although detailed experimental data on this specific compound is sparse in the public domain, its synthesis is achievable through established chemical transformations. Its potential as a key intermediate in the development of novel therapeutics, particularly in oncology, infectious diseases, and neurology, warrants further investigation by the scientific community.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

  • Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • The Trifluoromethyl Group in Medical Chemistry. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Retrieved February 20, 2026, from [Link]

  • One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 20, 2026, from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 20, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. Retrieved February 20, 2026, from [Link]

  • European Patent Office. (1997, February 20). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved February 20, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved February 20, 2026, from [Link]

  • Office of Scientific and Technical Information. (n.d.). Design and synthesis of astatinated benzothiazole compounds for their potential use in Targeted Alpha Therapy (TAT). Retrieved February 20, 2026, from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2025, December 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved February 20, 2026, from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021, October 28). MDPI. Retrieved February 20, 2026, from [Link]

  • Structure activity relationships of 5-(trifluoromethyl)benzo[d]thiazole analogs 1a–1p for tyrosinase inhibition. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • American Elements. (n.d.). 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole. Retrieved February 20, 2026, from [Link]

  • Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved February 20, 2026, from [Link]

  • Synthesis of Benzo[5][14]thiazolo[2,3-c][1][5][15]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022, February 22). MDPI. Retrieved February 20, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

molecular weight and formula of 2-(iodomethyl)-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(iodomethyl)-5-(trifluoromethyl)benzothiazole, a fluorinated heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, explores its reactivity and potential applications as a versatile building block, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reactive intermediate in the design and synthesis of novel chemical entities.

Core Physicochemical Properties

2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole is a specialized organic compound featuring a benzothiazole core, a trifluoromethyl group at the 5-position, and a highly reactive iodomethyl group at the 2-position. The trifluoromethyl moiety is a key structural feature often employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodomethyl group serves as a potent electrophilic site, making the molecule an excellent intermediate for introducing the 5-(trifluoromethyl)benzothiazole scaffold into more complex structures.

Table 1: Physicochemical Data for 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole

PropertyValueSource
Chemical Formula C₉H₅F₃INS[1]
Molecular Weight 343.11 g/mol [1]
CAS Number 1355612-99-5[1]
Appearance Inferred to be a solid at room temperatureN/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF)N/A

Synthesis and Mechanistic Rationale

Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole

The foundational step is the synthesis of the stable intermediate, 2-methyl-5-(trifluoromethyl)benzothiazole[2][3]. This is typically achieved via the condensation of 2-amino-4-(trifluoromethyl)thiophenol with an acetylating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocol:

  • To a solution of 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid, add acetic anhydride (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-5-(trifluoromethyl)benzothiazole.

Causality and Expertise: This reaction, known as the Hugershoff synthesis, is a classic and reliable method for forming 2-substituted benzothiazoles. The reaction proceeds through the initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring[4].

Step 2: Iodination of the 2-Methyl Group

The second stage involves the conversion of the 2-methyl group into the desired 2-iodomethyl group. This transformation is best accomplished via a free-radical halogenation reaction, which is selective for the activated methyl position.

Experimental Protocol:

  • Dissolve the 2-methyl-5-(trifluoromethyl)benzothiazole (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) to the solution.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux (typically 70-80 °C) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After cooling, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(iodomethyl)-5-(trifluoromethyl)benzothiazole. Further purification can be achieved by column chromatography.

Causality and Expertise: The methyl group at the 2-position of the benzothiazole ring is benzylic-like in its reactivity, making it susceptible to free-radical halogenation. NIS is the reagent of choice for allylic and benzylic iodination as it provides a low, steady concentration of iodine radicals, minimizing side reactions. The radical initiator (AIBN) and light serve to initiate the chain reaction.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Radical Iodination A 2-Amino-4-(trifluoromethyl)thiophenol C 2-Methyl-5-(trifluoromethyl)benzothiazole A->C Reflux B Acetic Anhydride B->C Reflux E 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole C->E Reflux D N-Iodosuccinimide (NIS) AIBN, hv (light)

Caption: Synthetic pathway for 2-(iodomethyl)-5-(trifluoromethyl)benzothiazole.

Reactivity and Synthetic Utility

The primary utility of 2-(iodomethyl)-5-(trifluoromethyl)benzothiazole lies in the exceptional reactivity of the C-I bond. Iodine is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

This compound is an ideal alkylating agent for introducing the 5-(trifluoromethyl)benzothiazol-2-ylmethyl moiety into a wide range of molecules. This is particularly valuable in drug discovery, where the benzothiazole core is a known pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties[5].

Key Reactions:

  • N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethyl-benzothiazoles.

  • O-Alkylation: Reaction with alcohols or phenols to yield ether-linked derivatives.

  • S-Alkylation: Reaction with thiols to produce thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds.

Reactivity_Diagram main 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole -CH₂-I Prod_amine N-Alkylated Product main:f1->Prod_amine Prod_alcohol O-Alkylated Product (Ether) main:f1->Prod_alcohol Prod_thiol S-Alkylated Product (Thioether) main:f1->Prod_thiol Nu_amine R₂NH (Amine) Nu_amine->Prod_amine SN2 Nu_alcohol R-OH (Alcohol) Nu_alcohol->Prod_alcohol SN2 Nu_thiol R-SH (Thiol) Nu_thiol->Prod_thiol SN2

Caption: Reactivity of the iodomethyl group in nucleophilic substitution (SN2) reactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(iodomethyl)-5-(trifluoromethyl)benzothiazole is not available, a hazard assessment can be made based on its structural components.

  • Toxicity: Benzothiazole derivatives can be toxic if swallowed or in contact with skin and harmful if inhaled[6]. Alkyl iodides are potent alkylating agents and should be considered potentially mutagenic.

  • Irritation: The compound is expected to cause skin and serious eye irritation[7].

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory[7]. Avoid inhalation of dust or vapors and prevent skin and eye contact.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is likely sensitive to light and moisture.

Conclusion

2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole is a highly valuable, yet specialized, synthetic intermediate. Its structure combines the biologically relevant, fluorinated benzothiazole core with a reactive iodomethyl handle, providing a straightforward entry point for the synthesis of complex molecular architectures. The logical synthetic route and predictable reactivity make it an important tool for researchers in medicinal chemistry and materials science aiming to develop novel compounds with enhanced biological or physical properties.

References

  • Moshang Chemical. 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole | 1355612-99-5. Available from: [Link]

  • American Elements. 2-hydrazinyl-5-(trifluoromethyl)-1,3-benzothiazole. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • US EPA. Benzothiazole, 2-methyl-5-(trifluoromethyl)- - Substance Details. Available from: [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • LANXESS. Benzothiazole - Product Safety Assessment. Available from: [Link]

  • ACS Publications. Direct Iodination of Electron-Deficient Benzothiazoles. Available from: [Link]

  • ResearchGate. Structure activity relationships of 5-(trifluoromethyl)benzo[d]thiazole analogs 1a–1p for tyrosinase inhibition. Available from: [Link]

  • PMC. Synthesis of Benzo[6]thiazolo[2,3-c][1][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available from: [Link]

  • Royal Society of Chemistry. Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting application. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel benzothiazoles for anti-bacterial activity. Available from: [Link]

  • Taylor & Francis eBooks. Benzothiazole-Based Fluorescent Probes for Various Applications. Available from: [Link]

  • Wikipedia. Benzothiazole. Available from: [Link]

Sources

Strategic Deployment of 5-Trifluoromethylbenzothiazole Alkylating Agents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-trifluoromethylbenzothiazole scaffold represents a privileged structural motif in modern drug discovery, offering a synergistic combination of lipophilicity, metabolic stability, and bioisosteric utility. This guide focuses on the technical application of electrophilic reagents derived from this core—specifically 2-(chloromethyl)-5-(trifluoromethyl)benzothiazole and its direct-acting analog 2-chloro-5-(trifluoromethyl)benzothiazole .

These "alkylating" agents are critical tools for medicinal chemists seeking to introduce the benzothiazole pharmacophore into nucleophilic drug precursors. This document details the physicochemical rationale, synthetic protocols, and safety considerations for their deployment.

Part 1: The Pharmacophore & Chemical Logic

The Fluorine Effect

The strategic placement of a trifluoromethyl (


) group at the C5 position of the benzothiazole ring imparts distinct advantages over the non-fluorinated parent or other isomers (e.g., Riluzole analogs):
  • Metabolic Blocking: The C5 position is electronically prone to oxidative metabolism (hydroxylation) in unsubstituted benzothiazoles. The

    
     group sterically and electronically blocks this site, extending the half-life (
    
    
    
    ) of the resulting drug candidate.
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    (typically by +1.0 to +1.2 units), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
  • Electronic Tuning: The strong electron-withdrawing nature (

    
    ) of the 
    
    
    
    group reduces the electron density of the benzothiazole ring, making the C2 position more electrophilic. This is crucial for the reactivity of the alkylating agents described below.
The Reagent Landscape

We distinguish between two primary classes of reagents used to install this moiety.

Reagent ClassPrimary AgentCAS NumberReactivity ModeStructural Outcome
Linker-Based Alkylator 2-(Chloromethyl)-5-(trifluoromethyl)benzothiazole 110704-50-2

Substitution
Introduces a methylene spacer (

) between the drug core and the benzothiazole.
Direct Heteroarylator 2-Chloro-5-(trifluoromethyl)benzothiazole 1771-19-3

/ Cross-Coupling
Attaches the benzothiazole ring directly to the nucleophile.

Part 2: Decision Logic & Synthetic Pathways

The choice between using the chloromethyl variant (true alkylation) and the chloro variant (heteroarylation) dictates the spatial arrangement of the pharmacophore.

Pathway Visualization

BenzothiazoleLogic Start Target Nucleophile (Amine, Thiol, Phenol) Decision Linker Requirement? Start->Decision LinkerYes Flexible Linker Needed (Methylene Spacer) Decision->LinkerYes Yes LinkerNo Rigid Attachment Needed (Direct Arylation) Decision->LinkerNo No ReagentA Reagent: 2-(Chloromethyl)-5-CF3-benzothiazole (CAS 110704-50-2) LinkerYes->ReagentA MechanismA Mechanism: SN2 Substitution ReagentA->MechanismA ProductA Product: R-Nu-CH2-Benzothiazole MechanismA->ProductA ReagentB Reagent: 2-Chloro-5-CF3-benzothiazole (CAS 1771-19-3) LinkerNo->ReagentB MechanismB Mechanism: SNAr (Heat/Base) or Buchwald-Hartwig ReagentB->MechanismB ProductB Product: R-Nu-Benzothiazole MechanismB->ProductB

Caption: Decision tree for selecting the appropriate 5-trifluoromethylbenzothiazole electrophile based on structural requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Alkylation with 2-(Chloromethyl)-5-(trifluoromethyl)benzothiazole

Objective: To alkylate a secondary amine or thiol, introducing the benzothiazole moiety via a methylene linker. Mechanism: Classical


 Nucleophilic Substitution.

Reagents:

  • Substrate: Secondary Amine (1.0 eq)

  • Reagent: 2-(Chloromethyl)-5-(trifluoromethyl)benzothiazole (1.1 eq)

  • Base:

    
     (anhydrous, 2.0 eq) or 
    
    
    
    (for lower reactivity nucleophiles)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Optional, accelerates reaction via Finkelstein-like activation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (Amine/Thiol) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add the base (

    
    ) and stir at room temperature for 15 minutes to ensure deprotonation (if thiol) or surface activation.
    
  • Addition: Add 2-(chloromethyl)-5-(trifluoromethyl)benzothiazole dropwise. Note: If the reagent is solid, dissolve in a minimal amount of MeCN before addition.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor via TLC or LC-MS.
    
    • Typical Time: 2–6 hours.

    • Checkpoint: The spot for the alkyl chloride (

      
       in 20% EtOAc/Hex) should disappear.
      
  • Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Note: The chloromethyl derivative is a potent alkylator. Handle with gloves in a fume hood. It is a potential skin sensitizer and lachrymator.

Protocol B: Heteroarylation with 2-Chloro-5-(trifluoromethyl)benzothiazole

Objective: Direct attachment of the benzothiazole ring to an amine (creating a guanidine-like bioisostere) or phenol. Mechanism: Nucleophilic Aromatic Substitution (


).

Rationale: The 5-


 group withdraws electron density, activating the C2-Cl bond for displacement. However, this reaction often requires higher temperatures than simple alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve the nucleophile (e.g., Aniline or Aliphatic Amine, 1.0 eq) in DMSO or NMP (0.2 M).

  • Base: Add DIPEA (Diisopropylethylamine, 2.5 eq). For phenols, use

    
    .
    
  • Reagent: Add 2-chloro-5-(trifluoromethyl)benzothiazole (1.2 eq).

  • Reaction:

    • Standard: Heat to 100–120°C for 12–24 hours.

    • Microwave (Recommended): Irradiate at 140°C for 30 minutes. This significantly reduces degradation and improves yield.

  • Workup: Dilute with water and extract with EtOAc (

    
    ). Wash organic layers with brine to remove DMSO.
    
  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.

Part 4: Comparative Data & Applications

Physicochemical Impact

The following table summarizes the shift in properties when the 5-trifluoromethylbenzothiazole group is introduced compared to a standard phenyl or methyl group.

PropertyPhenyl Analog5-

-Benzothiazole Analog
Impact on Drug Design
LogP ~2.1~3.4Increased lipophilicity; better membrane crossing.
tPSA 0 Ų~12 ŲSlight increase in polar surface area due to N/S atoms.
Metabolic Stability Low (Para-hydroxylation)High

blocks P450 oxidation at the 5-position.
H-Bonding NoneAcceptor (N)The thiazole nitrogen can accept H-bonds in the active site.
Case Study: VEGFR-2 Inhibition

Research into VEGFR-2 inhibitors (angiogenesis blockers) has utilized the 2-amino-5-trifluoromethylbenzothiazole scaffold.

  • Workflow: The 2-chloro derivative was reacted with hydrazine hydrate to form the 2-hydrazinyl intermediate, which was subsequently condensed with isatins.

  • Result: The 5-

    
     derivatives showed superior 
    
    
    
    values (
    
    
    ) compared to the 6-
    
    
    or non-substituted analogs, attributed to the specific hydrophobic interaction of the 5-
    
    
    group within the ATP-binding pocket of the kinase.

Part 5: References

  • Synthesis and Reactivity of Benzothiazoles:

    • Title: Recent Advances in the Synthesis of Benzothiazole and its Derivatives.[1]

    • Source: Current Organic Chemistry (2022).

    • URL:[Link]

  • Specific Reagent Data (2-Chloromethyl-5-trifluoromethylbenzothiazole):

    • Title: 2-(Chloromethyl)-5-(trifluoromethyl)benzothiazole - Substance Detail.[2]

    • Source: PubChem / ChemicalBook.

    • URL:[Link]

  • Nucleophilic Substitution Mechanisms:

    • Title: Nucleophilic Substitution Reactions - Haloalkanes.[3][4][5]

    • Source: CK-12 Foundation.

    • URL:[Link]

  • Medicinal Chemistry of Trifluoromethyl Group:

    • Title: Fluorine in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry (Authoritative Review).

    • URL:[Link]

  • Anticancer Applications (VEGFR-2):

    • Title: Synthesis and biological evaluation of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.

    • Source: MDPI Molecules.

    • URL:[Link]

Sources

difference between 2-iodo and 2-iodomethyl benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Payload" vs. The "Warhead"

In benzothiazole functionalization, the placement of the iodine atom—directly on the heteroaromatic ring (C2-I) versus on a methylene bridge (C2-CH₂-I)—dictates a binary opposition in chemical behavior.

  • 2-Iodobenzothiazole (Aryl Iodide): Acts as a stable scaffold . It is electronically deactivated toward nucleophilic attack but primed for metal-catalyzed cross-coupling. In medicinal chemistry, it serves as a robust "payload" for radiotracers (e.g., amyloid imaging).[1]

  • 2-(Iodomethyl)benzothiazole (Alkyl Iodide): Acts as a reactive warhead . It is a potent electrophile susceptible to

    
     displacement. It is rarely a final product but rather a transient intermediate used to tether the benzothiazole unit to other pharmacophores or biomolecules.
    

This guide dissects the synthetic divergence, reactivity profiles, and handling protocols for these two distinct classes.

Structural & Electronic Divergence

The fundamental difference lies in the hybridization of the carbon attached to the iodine and the resulting bond dissociation energies (BDE).

Feature2-Iodobenzothiazole 2-(Iodomethyl)benzothiazole
Structure Iodine attached to

hybridized C2.
Iodine attached to

hybridized methylene.
C-I Bond Character Stronger, shorter (

). Partial double bond character due to resonance.
Weaker, longer (

). Hyperconjugative weakening.
Electronic Nature Lewis Base / Oxidative Addition Partner. The C-I bond is electron-rich enough for Pd(0) insertion.Electrophile. The C-I bond is highly polarized; the methylene carbon is electron-deficient ($ \delta + $).
Primary Reactivity Palladium-catalyzed Cross-Coupling (Suzuki, Sonogashira).Nucleophilic Substitution (

).[2]
In Vivo Stability High. Resistant to deiodinases; suitable for SPECT/PET (

).
Low. Rapid glutathione conjugation or hydrolysis; iodine is released as iodide (

).

Synthetic Pathways: Protocols & Causality

The synthesis of these two derivatives requires mutually exclusive strategies. Attempting to interconvert them directly is chemically inefficient.

Synthesis of 2-Iodobenzothiazole (The Sandmeyer Route)

Principle: Direct iodination of the ring is difficult due to the electron-deficient nature of the thiazole ring. The most reliable method proceeds via the diazonium salt of 2-aminobenzothiazole.

Protocol:

  • Diazotization: Dissolve 2-aminobenzothiazole in strong acid (

    
     or 
    
    
    
    ). Cool to
    
    
    . Add
    
    
    dropwise. Critical: Maintain temperature
    
    
    to prevent diazonium decomposition to the phenol.
  • Substitution: Add the cold diazonium solution to a saturated solution of Potassium Iodide (KI).

  • Workup: The iodine acts as a radical trap and nucleophile. Evolution of

    
     gas indicates reaction progress. Quench with sodium thiosulfate (
    
    
    
    ) to remove excess iodine (indicated by color change from purple/brown to yellow).
Synthesis of 2-(Iodomethyl)benzothiazole (The Finkelstein Route)

Principle: Radical halogenation with


 is thermodynamically unfavorable. The standard approach is Halogen Exchange (Finkelstein) starting from the chloride or mesylate.

Protocol:

  • Precursor: Start with 2-(chloromethyl)benzothiazole (commercially available or made from 2-hydroxymethylbenzothiazole +

    
    ).
    
  • Exchange: Dissolve precursor in anhydrous acetone . Add 1.5 - 2.0 equivalents of Sodium Iodide (NaI).

  • Driving Force: NaCl precipitates out of acetone (Le Chatelier’s principle), driving the equilibrium toward the iodide.

  • Purification: Critical: Do not use silica gel chromatography if possible (iodide is labile). Recrystallize from cold ether/hexanes or use immediately.

Synthetic Decision Flowchart (Graphviz)

Synthesis_Pathways Start_Amino 2-Aminobenzothiazole Diazo Diazonium Salt (Unstable Intermediate) Start_Amino->Diazo NaNO2, H2SO4 (0°C) Start_Methyl 2-Methylbenzothiazole Chloromethyl 2-(Chloromethyl) benzothiazole Start_Methyl->Chloromethyl NCS or SOCl2 (if from alcohol) Target_Aryl 2-IODOBENZOTHIAZOLE (Stable Scaffold) Diazo->Target_Aryl KI, H2O (Sandmeyer) Target_Alkyl 2-(IODOMETHYL) BENZOTHIAZOLE (Reactive Electrophile) Chloromethyl->Target_Alkyl NaI, Acetone (Finkelstein)

Figure 1: Divergent synthetic workflows. The aryl iodide requires diazonium chemistry, while the alkyl iodide utilizes halide exchange.

Reactivity Profiles & Applications

2-Iodobenzothiazole: The Cross-Coupling Partner

This derivative is a staple in the synthesis of Amyloid PET Tracers (e.g., Flutemetamol analogues). The iodine on the heteroaromatic ring is stable enough to survive metabolic circulation but reactive enough for late-stage labeling.

  • Key Reaction: Suzuki-Miyaura Coupling.

  • Mechanism: Oxidative addition of Pd(0) into the C-I bond is facile.

  • Application: Creating biaryl systems for intercalating into

    
    -amyloid sheets.
    
2-(Iodomethyl)benzothiazole: The Alkylating Agent

This derivative is the "linker." It is used to attach the benzothiazole fluorophore to other molecules, such as proteins or DNA intercalators (Cyanine dyes).

  • Key Reaction:

    
     Alkylation.
    
  • Mechanism: Direct attack by nucleophiles (Thiols, Amines, Phenoxides) on the methylene carbon.

  • Application: Synthesis of Cyanine Dyes (e.g., Thiazole Orange derivatives) where the benzothiazole is linked via a methine bridge to a quinoline or another benzothiazole.

Reactivity Decision Tree (Graphviz)

Reactivity_Logic Input_Aryl 2-Iodobenzothiazole Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Input_Aryl->Suzuki + Boronic Acid Input_Alkyl 2-(Iodomethyl)benzothiazole SN2 Nucleophilic Substitution (SN2) Input_Alkyl->SN2 + Amine/Thiol Biaryl 2-Arylbenzothiazoles (Amyloid Tracers) Suzuki->Biaryl Heterocycle N/S-Alkylated Derivatives (Cyanine Dyes/Linkers) SN2->Heterocycle

Figure 2: Reactivity logic. Select the aryl iodide for scaffold extension (C-C bonds) and the alkyl iodide for heteroatom functionalization (C-N/C-S bonds).

Stability & Handling (Self-Validating Protocols)

2-Iodobenzothiazole[4][5][6]
  • Storage: Stable at room temperature. Store in amber vials to prevent slow photodeiodination.

  • Validation: Purity can be checked via standard LC-MS (Reverse Phase). The C-I bond is stable to water and alcohols during analysis.

2-(Iodomethyl)benzothiazole
  • Storage: High Instability. Must be stored at

    
     under Argon.
    
  • Lachrymator: Like many benzylic halides, this is a potent eye irritant. Handle in a fume hood.

  • Validation (The "Silver Test"):

    • Test: Dissolve a small aliquot in ethanol and add aqueous

      
      .
      
    • Result: Immediate precipitation of yellow AgI confirms the presence of the reactive alkyl iodide. (Note: The aryl iodide will not react under these conditions).

  • Solvolysis Risk: Avoid protic solvents (MeOH, EtOH) for storage; it will slowly convert to the ethyl ether or alcohol.

References

  • BenchChem. Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole via Sandmeyer Reaction. (Accessed 2025).[2][3][4] Link

  • Organic Syntheses. Preparation of Alkyl Iodides via Finkelstein Reaction.[4] Org.[5][6] Synth. 2005, 81, 121. Link

  • Huang, Y., et al. Selective Construction of 2-Substituted Benzothiazoles. J. Org.[6][7] Chem., 2018, 83, 2460-2466.[7] Link

  • ResearchGate. 99mTc-radiolabeled imidazo[2,1-b]benzothiazole derivatives as potential radiotracers. (Accessed 2025).[2][3][4] Link

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (Accessed 2025).[2][3][4] Link

Sources

Technical Guide: Stability and Storage of Iodomethyl Benzothiazoles in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Directive: 2-(Iodomethyl)benzothiazoles are highly reactive electrophilic intermediates. They are kinetically unstable in solution due to the facile cleavage of the C–I bond and the nucleophilic nature of the benzothiazole nitrogen.

The Reality: Researchers often dissolve these compounds in DMSO or methanol for biological screening or intermediate storage, only to observe precipitation, color change (iodine release), or loss of activity within hours.

The Solution: This guide defines the degradation mechanisms—specifically self-quaternization and solvolysis —and provides a validated protocol for handling these species. Do not store in polar aprotic solvents (DMSO, DMF) or protic solvents (MeOH, Water). If storage is unavoidable, use anhydrous non-polar solvents at -20°C.

Part 2: Chemical Nature & Instability Mechanisms

To preserve iodomethyl benzothiazoles, one must understand the driving forces behind their decomposition. The 2-position of the benzothiazole ring is electron-deficient, making the exocyclic methylene protons acidic and the methylene carbon highly electrophilic. However, the iodine atom is a distinct "soft" leaving group, and the ring nitrogen is a "hard" nucleophile.

The Primary Failure Mode: Intermolecular Self-Quaternization

In concentrated solutions (>10 mM), the benzothiazole nitrogen of one molecule attacks the iodomethyl carbon of another. This SN2 reaction forms an insoluble bis-benzothiazolium iodide salt (dimer/oligomer).

  • Observation: Precipitation of a yellow/orange solid from a clear organic solution.

  • Kinetics: Second-order (concentration-dependent). Dilution slows this process.

The "Bio-Assay" Trap: Reactivity with DMSO

DMSO is often the default solvent for compound libraries. However, alkyl iodides are susceptible to Kornblum-type oxidation or alkylation of the DMSO oxygen/sulfur.

  • Mechanism: DMSO attacks the iodomethyl group, displacing iodide to form an alkoxysulfonium salt, which can decompose to the aldehyde (2-formylbenzothiazole) or alcohol upon aqueous workup.

  • Result: Complete loss of the alkylating pharmacophore.

Solvolysis (Hydrolysis/Alcoholysis)

The C–I bond is activated by the adjacent heteroaromatic ring (benzylic-like resonance). Traces of water or the use of alcohol solvents lead to rapid SN1/SN2 displacement, yielding the inactive hydroxymethyl or alkoxymethyl derivative.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the three critical decomposition pathways that must be mitigated during storage.

DecompositionPathways cluster_legend Legend Start 2-(Iodomethyl) benzothiazole Dimer Bis-benzothiazolium Iodide Salt (Precipitate) Start->Dimer Self-Alkylation (High Conc.) DMSO_Adduct Alkoxysulfonium Intermediate Start->DMSO_Adduct DMSO (Solvent) Alcohol 2-(Hydroxymethyl) benzothiazole Start->Alcohol H2O / ROH (Solvolysis) Aldehyde 2-Formylbenzothiazole (Inactive) DMSO_Adduct->Aldehyde Kornblum Ox. key Blue: Active Species Red: Inactive/Decomposed Yellow: Unstable Intermediate

Figure 1: Mechanistic pathways for the degradation of iodomethyl benzothiazoles in solution.

Part 4: Validated Storage & Handling Protocols

Experimental Workflow: Synthesis to Storage

This protocol assumes the generation of 2-(iodomethyl)benzothiazole via Finkelstein exchange from the more stable 2-(chloromethyl)benzothiazole, a common laboratory practice.

Step 1: Solvent Selection Matrix
Solvent ClassExampleSuitabilityRisk Factor
Polar Aprotic DMSO, DMF, DMAcCRITICAL FAIL Rapid oxidation/alkylation of solvent.
Protic Methanol, EthanolFAIL Solvolysis to ether/alcohol.
Chlorinated DCM, ChloroformEXCELLENT Inert, good solubility, prevents ionization.
Hydrocarbon Toluene, HexaneGOOD Inert, but low solubility may force precipitation.
Ethereal THF, Diethyl EtherMODERATE Peroxides can initiate radical iodine cleavage.
Step 2: Preparation & Storage Protocol
  • Synthesis: Perform Finkelstein reaction (Chloride + NaI) in anhydrous Acetone.

  • Workup: Filter off NaCl. Evaporate acetone below 30°C. Do not heat.

  • Re-solubilization: Immediately dissolve the residue in Anhydrous Dichloromethane (DCM) .

    • Why DCM? It suppresses the SN1 pathway (non-polar) and does not act as a nucleophile.

  • Concentration Limit: Dilute to < 10 mg/mL (approx. 30-40 mM).

    • Why? Reduces the rate of second-order self-alkylation (dimerization).

  • Additives: Add a strip of Copper Foil (acid washed) or Silver Wire to the vial.

    • Why? Scavenges free iodine (

      
      ) generated by photolysis, preventing autocatalytic radical decomposition.
      
  • Environment: Store at -20°C in an amber vial (or foil-wrapped).

Step 3: Quality Control (Self-Validating System)

Before using a stored solution, perform this rapid check:

  • Visual Inspection:

    • Clear/Colorless = Pass.

    • Yellow/Brown = Free Iodine (

      
      ) present (Partial decomposition).
      
    • Precipitate = Dimerization (Irreversible).

  • TLC Check (Hexane:EtOAc 8:2):

    • Spot the solution.

    • Iodide (

      
      ) vs Alcohol  (
      
      
      
      ).
    • Note: The dimer will remain at the baseline (

      
      ).
      

Part 5: Recommended Experimental Workflow Diagram

StorageWorkflow Step1 Synthesize Fresh (Finkelstein Rxn) Step2 Evaporate Solvent (T < 30°C) Step1->Step2 Step3 Dissolve in Anhydrous DCM (< 10 mg/mL) Step2->Step3 Decision Immediate Use? Step3->Decision Use Proceed to Assay/Rxn Decision->Use Yes Store Add Copper Foil Store at -20°C Amber Vial Decision->Store No Check QC Check: Visual (Precipitate?) TLC (Baseline?) Store->Check Before Use Check->Use Pass

Figure 2: Decision tree for the handling and storage of labile iodomethyl benzothiazoles.

Part 6: References

  • Sigma-Aldrich. Safety Data Sheet: Benzothiazole Derivatives. (General handling of toxic alkylating agents).

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[1][2] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[1][3] Chemistry Letters, 35(5), 460-461. (Demonstrates reactivity of iodine/benzothiazole systems).

  • Hu, R., et al. (2016).[1][4] Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27, 1387-1390.[1][4] (Establishes DMSO as a reactive oxidant for benzothiazole precursors).

  • Zhu, X., et al. (2020).[1][5] Three-Component Reaction of o-Iodoanilines... with DMSO. Organic Letters, 22(10), 3789-3793. (Highlights DMSO's role as carbon source/oxidant in iodine-containing systems).

  • National Institutes of Health (NIH). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones. (Discusses cyclization/instability of iodides in DMSO).

Sources

Methodological & Application

synthesis of 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole from chloromethyl precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole from its chloromethyl precursor via a Finkelstein halogen exchange. This specific iodomethyl derivative is a critical intermediate in fragment-based drug discovery (FBDD) and radiopharmaceutical chemistry (e.g., as a precursor for


F-fluoromethylation or radical cross-coupling).

The Challenge: While the Finkelstein reaction is a textbook transformation, the synthesis of heteroaromatic alkyl iodides presents unique stability challenges. The product is sensitive to:

  • Photolytic Degradation: The C–I bond is weak (

    
    50 kcal/mol) and prone to homolytic cleavage under ambient light, generating iodine radicals (
    
    
    
    ).
  • Hydrolysis: The electron-deficient 5-trifluoromethylbenzothiazole ring activates the exocyclic methylene, making it susceptible to hydrolysis if moisture is present.

  • Silica Instability: Purification via standard silica gel chromatography often leads to decomposition due to the Lewis acidity of silica and the lability of the iodide.

The Solution: Our protocol utilizes a precipitation-driven equilibrium shift (Le Chatelier’s principle) in anhydrous acetone, minimizing thermal stress and avoiding aqueous workups that degrade the product.

Reaction Mechanism & Logic

The synthesis relies on the solubility difference between sodium iodide (NaI) and sodium chloride (NaCl) in acetone.[1]



  • Nucleophile: Iodide (

    
    ) is a soft, high-HOMO nucleophile, ideal for displacing chloride on the benzylic-like carbon.
    
  • Driving Force: NaCl is virtually insoluble in acetone. As it precipitates, it removes chloride ions from the solution, preventing the reverse reaction and driving the equilibrium to completion.

  • Substituent Effect: The 5-trifluoromethyl (

    
    ) group is strongly electron-withdrawing. This reduces the electron density on the benzothiazole ring, slightly increasing the electrophilicity of the exocyclic methylene carbon, thereby accelerating the 
    
    
    
    rate compared to the unsubstituted parent.

Experimental Protocol

Reagents & Materials
ReagentRoleSpecificationsHazard Note
2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole PrecursorPurity >97%Irritant
Sodium Iodide (NaI) ReagentDry, 99% (Oven-dried at 120°C for 2h recommended)Hygroscopic
Acetone SolventAnhydrous (Water <0.05%)Flammable
Diethyl Ether / Hexanes WorkupACS GradeFlammable
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is amberized (wrapped in foil) to prevent photolysis.

  • Reagent Preparation:

    • Weigh 1.0 equiv of the chloromethyl precursor.

    • Weigh 1.5 - 2.0 equiv of Sodium Iodide (NaI). Note: Excess NaI ensures rapid kinetics.

    • Dissolve NaI in anhydrous acetone (10 mL/g of precursor) in a round-bottom flask equipped with a magnetic stir bar. The solution should be clear and colorless (or faint yellow).

  • Reaction Initiation:

    • Add the chloromethyl precursor to the stirring NaI/acetone solution.

    • Observation: The solution may immediately become cloudy as NaCl begins to form, depending on concentration.

  • Reflux & Monitoring:

    • Attach a reflux condenser (with drying tube/nitrogen balloon).

    • Heat to mild reflux (

      
      56°C) for 2–4 hours .
      
    • TLC Monitoring: Use 10% EtOAc/Hexanes.

      • Starting Material (

        
        ): ~0.5 (UV active).
        
      • Product (

        
        ): ~0.55 (Often very similar 
        
        
        
        ; stain with PMA or look for slight fluorescence change).
      • Best Indicator: Heavy precipitation of white solid (NaCl) in the flask.

  • Workup (Filtration Method):

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a sintered glass funnel (or Celite pad) to remove the precipitated NaCl and excess NaI.

    • Critical: Wash the filter cake with a small amount of dry acetone to recover entrained product.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at <35°C (bath temperature). Do not overheat.

    • The residue is typically a yellow/orange solid.

    • Purification:

      • Dissolve residue in minimal

        
        .
        
      • Pass through a short plug of Neutral Alumina (not Silica) to remove trace iodine.

      • Recrystallize from Hexanes/EtOAc if high purity is required.

Process Visualization

Workflow Diagram: Synthesis & Purification

G Start Start: Chloromethyl Precursor Dissolve Dissolve NaI in Anhydrous Acetone Start->Dissolve Weighing Mix Add Precursor (Precipitation starts) Dissolve->Mix 1.5 eq NaI Reflux Reflux 56°C (2-4h) Protect from Light Mix->Reflux Heat Filter Filter NaCl Precipitate Reflux->Filter Complete Conversion Evap Evaporate Solvent (<35°C) Filter->Evap Filtrate Purify Plug Filtration (Neutral Alumina) Evap->Purify Crude Residue Final Target: Iodomethyl Product Purify->Final Pure

Caption: Optimized workflow for Finkelstein exchange minimizing thermal and silica exposure.

Quality Control & Validation

The conversion is best validated using


H-NMR. The substitution of Chlorine with Iodine causes a distinct shift in the methylene protons.

Data Comparison Table:

ParameterChloromethyl PrecursorIodomethyl ProductRationale

H-NMR (

)

4.95 ppm (s, 2H)

4.70–4.80 ppm (s, 2H)
Iodine is less electronegative than Chlorine, causing an upfield shift (shielding).
Appearance White/Off-white solidYellowish solidC–I bond chromophore and trace

formation often impart color.
Melting Point 65–68°C85–88°C (Typical)Heavier halogen often increases lattice energy/MP.
Stability Stable at RTStore at -20°C, DarkPrevent photolysis.

Troubleshooting Decision Tree:

QC Check Check NMR/TLC Incomplete SM Remaining? Check->Incomplete AddNaI Add 0.5 eq NaI Reflux +1h Incomplete->AddNaI Yes Hydrolysis New Peak ~4.5 ppm (Alcohol impurity)? Incomplete->Hydrolysis No Dry Use Drier Acetone Add 3A Sieves Hydrolysis->Dry Yes Good Clean Conversion Hydrolysis->Good No

Caption: Troubleshooting logic for incomplete conversion or hydrolysis side-reactions.

Safety & Handling

  • Vesicant Hazard: Benzothiazole alkyl halides are potent alkylating agents. They are likely lachrymators and skin irritants. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Waste Disposal: The filtered solid is primarily NaCl but will contain residual NaI and traces of organic iodide. Dispose of as hazardous solid waste.

  • Storage: Store the product under Argon at -20°C. If the solid turns dark brown/purple, it indicates free iodine formation (decomposition). Wash with cold dilute sodium thiosulfate to restore purity.

References

  • Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[2]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 10: Aliphatic Substitution).

  • Castanheiro, T., et al. (2016). "Synthesis of 2-substituted benzothiazoles". Synlett, 27(13), 1387-1390. (General benzothiazole functionalization context).

  • Organic Chemistry Portal. (n.d.). "Finkelstein Reaction: Mechanism and Protocols".

Sources

Finkelstein reaction conditions for 2-(chloromethyl)benzothiazole to iodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 2-(Iodomethyl)benzothiazole via Finkelstein Halogen Exchange

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Strategic Importance of the Finkelstein Reaction in Heterocyclic Synthesis

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The functionalization of this heterocycle is a critical step in the drug discovery pipeline, enabling the exploration of structure-activity relationships. Specifically, the conversion of the readily available 2-(chloromethyl)benzothiazole to its more reactive iodo-analogue, 2-(iodomethyl)benzothiazole, unlocks a versatile synthetic handle for subsequent nucleophilic substitution and cross-coupling reactions.

The Finkelstein reaction, a cornerstone of halogen exchange chemistry, provides an elegant and efficient method for this transformation.[1][2][3] This application note presents a comprehensive guide to the Finkelstein reaction conditions tailored for the synthesis of 2-(iodomethyl)benzothiazole. We will delve into the mechanistic underpinnings that ensure high conversion, provide a detailed and validated experimental protocol, and offer practical insights for optimization and troubleshooting.

Mechanistic Rationale: Driving Equilibrium through Differential Solubility

The Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] The core principle of its success lies in exploiting the differential solubility of alkali metal salts in a polar aprotic solvent, typically anhydrous acetone, to drive a reversible reaction to completion.[7][8][9]

  • The SN2 Pathway : The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group. This occurs via a single, concerted step where the C-I bond forms as the C-Cl bond breaks.[2][7] Given that 2-(chloromethyl)benzothiazole is a benzylic-type halide, it is an exceptionally suitable substrate for this SN2 displacement due to the stabilization of the transition state.[7][10]

  • The Role of Anhydrous Acetone : The choice of solvent is critical. Sodium iodide (NaI) is uniquely soluble in acetone, whereas the sodium chloride (NaCl) byproduct is virtually insoluble.[8][11][12][13][14]

  • Le Châtelier's Principle in Action : As the reaction proceeds, NaCl precipitates out of the solution as a fine white solid.[12][13] This continuous removal of a product from the reaction equilibrium shifts the balance decisively towards the formation of the desired 2-(iodomethyl)benzothiazole, ensuring a high yield.[6][9] The use of anhydrous acetone is paramount, as the presence of water can increase the solubility of NaCl and hinder the reaction's progress.[15]

Finkelstein_Reaction_Scheme Chloro 2-(Chloromethyl)benzothiazole Iodo 2-(Iodomethyl)benzothiazole Chloro->Iodo Acetone (Solvent) Reflux NaI Sodium Iodide (NaI) (Soluble in Acetone) NaCl Sodium Chloride (NaCl) (Insoluble Precipitate)

Figure 1: Reaction scheme for the Finkelstein synthesis.

Detailed Experimental Protocol

This protocol has been optimized for the gram-scale synthesis of 2-(iodomethyl)benzothiazole, ensuring high purity and yield.

Materials & Equipment:

  • Reagents:

    • 2-(Chloromethyl)benzothiazole

    • Sodium Iodide (NaI), anhydrous

    • Acetone, anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)benzothiazole (1.0 eq).

    • Add sodium iodide (1.5 - 2.0 eq). Using a slight excess ensures the reaction goes to completion.

    • Add anhydrous acetone to the flask (concentration of ~0.1-0.2 M is typical).

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Begin stirring the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle or oil bath.

    • Continue refluxing for 2-4 hours. The formation of a fine white precipitate (NaCl) is a visual indicator of reaction progress.

    • The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Filter the mixture through a Buchner funnel to remove the precipitated NaCl. Wash the solid with a small amount of fresh acetone to recover any trapped product.

    • Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any free iodine, indicated by the disappearance of any brown/purple color).

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate via rotary evaporation to yield the final product, 2-(iodomethyl)benzothiazole. The product is typically a solid that can be further purified by recrystallization if necessary.

Experimental_Workflow A 1. Setup Combine 2-(chloromethyl)benzothiazole, NaI, and anhydrous acetone in a flask. B 2. Reaction Reflux the mixture for 2-4 hours. Observe NaCl precipitation. A->B Heat C 3. Isolation Cool to RT and filter to remove solid NaCl. B->C Cool D 4. Solvent Removal Concentrate the filtrate using a rotary evaporator. C->D E 5. Aqueous Work-up Dissolve residue in DCM. Wash with Na2S2O3, water, and brine. D->E F 6. Drying & Final Concentration Dry organic layer over MgSO4, filter, and evaporate solvent. E->F G Final Product 2-(Iodomethyl)benzothiazole F->G

Sources

using 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole in thioether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Thioether Installation using 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Executive Summary & Application Context

This technical guide details the protocol for utilizing 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole (CAS: 1355612-99-5) as a high-efficiency electrophile for thioether synthesis. This specific scaffold is a critical intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs) (e.g., Zopolrestat analogs) and radiotracers for neurodegenerative disease imaging.

Why this Reagent?

  • Enhanced Reactivity: The iodide leaving group (

    
    ) offers superior leaving group ability compared to the corresponding chloride or bromide, allowing for alkylation at lower temperatures (
    
    
    
    to RT). This minimizes thermal degradation of sensitive thiol substrates.
  • Metabolic Stability: The 5-trifluoromethyl (

    
    ) moiety blocks metabolic oxidation at the 5-position and modulates the lipophilicity (
    
    
    
    ) of the final drug candidate.
  • Electronic Activation: The electron-withdrawing nature of the 5-

    
     group and the benzothiazole ring renders the methylene carbon highly electrophilic, facilitating rapid 
    
    
    
    reactions.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) .
  • Deprotonation: A base (typically

    
     or 
    
    
    
    ) deprotonates the thiol substrate (
    
    
    ) to generate the highly nucleophilic thiolate anion (
    
    
    ).
  • Nucleophilic Attack: The thiolate attacks the methylene carbon of the benzothiazole reagent.

  • Displacement: The iodide ion is displaced, forming the stable thioether bond.

Critical Consideration: The methylene protons in 2-(iodomethyl)benzothiazoles are mildly acidic due to the electron-deficient heterocycle. Strong bases (e.g.,


, 

) or elevated temperatures can promote E2 elimination , leading to the formation of a reactive exocyclic methylene species or decomposition. Mild bases and controlled temperatures are strictly recommended.[1]

ReactionMechanism Thiol Thiol Substrate (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (K2CO3/Cs2CO3) Base->Thiolate TS Transition State [S_N2] Thiolate->TS Nucleophilic Attack Reagent 2-(iodomethyl)-5-(CF3) benzo[d]thiazole Reagent->TS Product Thioether Product (R-S-CH2-BTZ) TS->Product - I⁻ SideProduct Elimination Byproduct (Avoided at < RT) TS->SideProduct High Temp / Strong Base

Figure 1: Mechanistic pathway for thioether formation. The S_N2 pathway is favored under mild basic conditions.

Experimental Protocol

Reagents & Materials
  • Electrophile: 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole (1.0 equiv).

  • Nucleophile: Thiol substrate (1.0 – 1.1 equiv).

  • Base: Potassium Carbonate (

    
    , anhydrous, 1.5 – 2.0 equiv).
    
  • Solvent: DMF (anhydrous) or Acetone (HPLC grade).

  • Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Procedure

Step 1: Preparation of Thiolate Solution

  • Charge a flame-dried reaction flask with the Thiol Substrate (1.0 equiv) and anhydrous DMF (concentration ~0.1 M).

  • Add

    
      (1.5 equiv) in one portion.
    
  • Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation. The mixture may become heterogeneous.

Step 2: Addition of Electrophile

  • Cool the reaction mixture to

    
      (ice bath). Note: Cooling is crucial to prevent exotherms and side reactions due to the high reactivity of the iodide.
    
  • Dissolve 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole (1.0 equiv) in a minimal amount of DMF.

  • Add the electrophile solution dropwise to the thiolate mixture over 5–10 minutes.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm slowly to RT .

  • Stir for 2–4 hours.

  • Monitor via TLC/LCMS: Look for the disappearance of the thiol (often UV active or stains with Ellman’s reagent) and the appearance of the product peak (

    
    ).
    
    • TLC Mobile Phase: Hexanes:EtOAc (typically 4:1 or 3:1).

Step 4: Workup & Isolation

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Precipitation (Preferred): Often, the hydrophobic thioether product will precipitate as a solid. Filter, wash with water, and dry under vacuum.[2]

  • Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Recrystallization: Ethanol or EtOH/Water mixtures are often effective for benzothiazole derivatives.

  • Flash Chromatography: Silica gel, gradient elution with Hexanes/EtOAc.

Optimization Matrix & Troubleshooting

Use the following data to optimize reaction conditions based on your specific thiol substrate.

ParameterStandard ConditionOptimization A (Low Solubility)Optimization B (Low Reactivity)
Solvent DMF (Anhydrous)DMSOAcetonitrile (MeCN)
Base

(1.5 eq)

(1.5 eq)
DIPEA (2.0 eq)
Temperature

RTRT

Time 2–4 hours4–12 hours2–6 hours
Notes Best balance of yield/purity.For polar thiols/acids.For sterically hindered thiols.

Troubleshooting Guide:

  • Problem: Low Yield / Starting Material Remaining.

    • Cause: Oxidation of thiol to disulfide (R-S-S-R).

    • Solution: Degas solvents thoroughly. Add a reducing agent like TCEP (triphenylphosphine) if the disulfide is observed.

  • Problem: Multiple Spots on TLC.

    • Cause: Elimination of HI to form the exocyclic methylene or hydrolysis to the alcohol.

    • Solution: Ensure temperature is kept low (

      
      ) during addition. Ensure solvents are strictly anhydrous.
      
  • Problem: Reagent Degradation.

    • Cause: Alkyl iodides are light-sensitive.

    • Solution: Wrap reaction flask in aluminum foil. Store reagent at

      
       in the dark.
      

Safety & Handling (E-E-A-T)

  • Vesicant Warning: Benzothiazole alkyl halides are potent alkylating agents and potential vesicants (blistering agents). Handle strictly in a fume hood.

  • Double-Gloving: Wear nitrile gloves (double layer recommended) and a lab coat.

  • Waste Disposal: Quench excess alkylating agent with an amine-based solution or dilute ammonia before disposal into halogenated waste.

References

  • Aldose Reductase Inhibitors:Synthesis of Zopolrestat Analogs. (Relevant to the scaffold utility).

    • Mylari, B. L., et al. "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners." Journal of Medicinal Chemistry 34.1 (1991): 108-122. Link

  • General Benzothiazole Alkylation:Methodology for thioether formation. Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel benzothiazole derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry 53 (2012): 475-480.
  • Reagent Properties: 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole.[3]

    • Molaid Chemicals Database. "2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole | CAS 1355612-99-5". Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-BZ-5CF3-IOD Subject: Prevention of Hydrolysis and Homolytic Cleavage in Benzylic-like Iodides

Core Directive & Executive Summary

The Problem: You are observing degradation in 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole . This molecule is chemically fragile due to two synergistic factors:

  • The "Benzylic" Effect: The methylene carbon at the C2 position is adjacent to a heterocycle, making it highly susceptible to nucleophilic attack (

    
    ) by water.
    
  • Electronic Activation: The 5-trifluoromethyl (

    
    )  group is a strong electron-withdrawing group (EWG). Through inductive effects, it pulls electron density from the benzothiazole ring, which in turn pulls density from the methylene carbon. This makes the 
    
    
    
    center significantly more electrophilic (positive character) than in the unsubstituted parent compound, accelerating hydrolysis.

The Solution: Stability is achieved only by rigorously excluding water , light , and heat . The iodine atom is a "super-leaving" group; once it leaves, the reaction is often irreversible if a nucleophile (like


 from water) is present.

Degradation Mechanism Analysis

To prevent failure, you must understand the enemy. This compound degrades via two distinct pathways.[1][2]

Pathway A: Nucleophilic Hydrolysis (The "Wet" Death)

Water attacks the methylene carbon, displacing iodide. This is the most common cause of low yields.

  • Catalyst: Heat, Lewis bases, protic solvents.

  • Result: Formation of the alcohol [2-(hydroxymethyl)-5-(trifluoromethyl)benzo[d]thiazole] and HI.

Pathway B: Homolytic Cleavage (The "Light" Death)

Photons strike the weak C-I bond, causing it to break homolytically.

  • Catalyst: UV/Visible light, Oxygen.[3]

  • Result: Formation of radical species and free Iodine (

    
    ).
    
  • Indicator: The product turns pink or violet.

Visualizing the Failure Modes

DegradationPathways cluster_legend Legend Target Target Molecule (Iodomethyl derivative) TS_Hydrolysis Transition State (Nu: Attack) Target->TS_Hydrolysis + H2O (SN2) Radical Radical Intermediate (R-CH2• + I•) Target->Radical hv (Light) Product_Alc Hydrolysis Product (Alcohol + HI) TS_Hydrolysis->Product_Alc Irreversible Iodine Free Iodine (I2) (Pink Color) Radical->Iodine Dimerization key Solid Line: Hydrolysis (Primary Risk) Dashed Line: Photolysis (Secondary Risk)

Figure 1: Dual degradation pathways. The primary risk is water-mediated hydrolysis (SN2), accelerated by the electron-deficient ring system.

Troubleshooting Guide (FAQ Format)

Q1: My product turned pink/purple during storage. Is it ruined?

Diagnosis: This is Iodine Liberation . Light or trace oxygen has caused homolytic cleavage. The pink color is elemental iodine (


).
Impact: 

is an oxidant and can catalyze further decomposition. Corrective Action:
  • Dissolve the solid in DCM (Dichloromethane).

  • Wash rapidly with cold 10% Sodium Thiosulfate (

    
    )  solution. This reduces 
    
    
    
    (pink) back to iodide (colorless).
  • Dry immediately over

    
     and concentrate in vacuo without heating above 30°C.
    
  • Prevention: Store with a stabilizer (Copper turnings) in the dark.

Q2: I see a new spot on TLC just below my product (more polar). What is it?

Diagnosis: This is almost certainly the hydrolysis product (the alcohol). Cause: Wet solvents or silica gel. Silica is slightly acidic and contains bound water, which hydrolyzes benzylic iodides. Corrective Action:

  • Do not purify on standard silica if possible.

  • Solution: Use Neutral Alumina for chromatography, or treat your silica gel with 1% Triethylamine (TEA) to neutralize acidity (though be careful, as amines can also act as nucleophiles; steric bulk helps here).

  • Better Approach: Use rapid filtration through a short plug rather than a full column.

Q3: Can I use DMSO or DMF for my next reaction step?

Verdict: HIGH RISK. Reasoning:

  • Hygroscopicity: DMSO and DMF absorb atmospheric water aggressively. Even "dry" commercial grades often contain enough water to hydrolyze your sensitive iodide.

  • Oxidation: DMSO can act as an oxidant (Swern-type reactivity) toward sensitive alkyl halides under certain conditions. Alternative: Use Anhydrous THF or DCM . If you must use a polar aprotic solvent, use Acetonitrile (MeCN) dried over molecular sieves.

Strategic Protocols

Protocol A: The "Dry" Finkelstein Synthesis

Context: If you are synthesizing this from the chloromethyl or bromomethyl precursor.

Logic: The reaction is an equilibrium. You must drive it to the right and prevent the "back-reaction" (hydrolysis).

Materials:

  • Precursor: 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole.

  • Reagent: Sodium Iodide (NaI) - Must be oven-dried .

  • Solvent: Acetone (HPLC Grade, dried over 3Å Sieves).

Step-by-Step:

  • The Finkelstein Trap: Dissolve NaI (1.5 eq) in dry acetone. NaI is soluble in acetone; NaCl is not.

  • Add the precursor. Stir at room temperature (avoid reflux if possible to reduce thermal degradation).

  • Precipitation: A white solid (NaCl) will precipitate. This drives the equilibrium.

  • Workup (CRITICAL):

    • Do not pour into water.

    • Filter off the NaCl solid.

    • Evaporate the acetone in vacuo at <35°C.

    • Redissolve residue in DCM.

    • Wash once with cold water (to remove excess NaI) and immediately dry over

      
      .
      
    • Time is yield: Minimize the time the compound spends in contact with the aqueous phase.

Protocol B: Storage & Stabilization System

Context: How to keep the compound pure for weeks/months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Kinetic suppression of hydrolysis rates.
Container Amber Glass VialBlocks UV light to prevent homolytic cleavage.
Atmosphere Argon or NitrogenExcludes oxygen and atmospheric moisture.
Stabilizer Copper Turnings (Optional)Copper acts as a radical scavenger for free iodine.
Seal Parafilm + DesiccantSecondary barrier against moisture ingress.

Solvent Compatibility Matrix

Use this table to select solvents for reactions involving this iodide.

SolventCompatibilityNotes
DCM (Dichloromethane) Excellent Non-nucleophilic, easy to dry, low boiling point.
THF (Tetrahydrofuran) ⚠️ Good Must be distilled/inhibitor-free. Peroxides can initiate radical cleavage.
Acetone ⚠️ Use with Caution Good for synthesis (Finkelstein), but nucleophilic if water is present.
Methanol / Ethanol FORBIDDEN Will cause rapid solvolysis (formation of ether).
DMSO / DMF Avoid Difficult to remove without heat; highly hygroscopicity.
Water Lethal Immediate hydrolysis.

References

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution.[1][4][5][6][7][8]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Finkelstein Reaction & Halide Stability

    • Title: The Finkelstein Reaction: Quantit
    • Source: Organic Chemistry Portal.
    • URL:[Link][7]

  • Benzothiazole Synthesis & Reactivity

    • Title: Recent advances in the synthesis of 2-substituted benzothiazoles.[8][9][10][11]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Title: Alkyl iodide storage container and method for purification (Patent US7617934B2).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Sources

Technical Support: Stability of 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Issue Overview: The "Black Tarry" Syndrome

Users frequently report that 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole (hereafter referred to as Compound A ) transitions from a pale yellow/off-white solid to a dark violet, brown, or black sticky solid during storage.[1]

The Short Answer: This darkening is not necessarily a sign of total decomposition.[1] It is caused by the homolytic cleavage of the Carbon-Iodine (C-I) bond, releasing elemental iodine (


).[1] Iodine is intensely colored (violet vapor, dark brown/black solid) and can stain the bulk material even at very low concentrations (<1% decomposition).[1]
Root Cause Analysis: Photolytic & Thermal Instability[1]

To understand the degradation, we must look at the bond dissociation energies (BDE) and the specific electronic environment of the molecule.

A. The Weak Link: The C-I Bond

Alkyl iodides are the least stable of the alkyl halides.[2][3] The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it susceptible to homolytic fission when exposed to photons (light) or thermal energy.[1]

Bond TypeApprox.[1][2][4] Bond Energy (kcal/mol)Relative Stability
C-F~116Very High
C-Cl~81High
C-Br~68Moderate
C-I ~53 Low (Susceptible to

)
B. The "Benzylic" Activation

Compound A is not just a simple alkyl iodide; it is a heterocyclic methyl iodide .[1] The carbon holding the iodine is attached to the 2-position of the benzothiazole ring. This position is electronically similar to a benzylic position.[1]

  • Resonance Stabilization: If the C-I bond breaks, the resulting carbon radical is stabilized by the aromatic benzothiazole system. This lowers the activation energy for the bond breakage, accelerating iodine release compared to a simple aliphatic iodide (like iodomethane).[1]

  • Inductive Effects: The 5-trifluoromethyl (

    
    ) group is strongly electron-withdrawing.[1] While this stabilizes the aromatic ring against oxidation, it pulls electron density away from the core, potentially weakening the C-I bond further through inductive destabilization.
    
C. The Degradation Pathway (Visualized)

Decomposition Compound Intact Compound (Pale Solid) Radicals Radical Pair (R-CH2• + I•) Compound->Radicals Homolytic Cleavage Energy Trigger: Light (hν) or Heat (Δ) Energy->Radicals Iodine Elemental Iodine (I2) (Dark Violet/Black) Radicals->Iodine Dimerization of I• Dimer Dimerized Byproducts (R-CH2-CH2-R) Radicals->Dimer Radical Coupling Iodine->Compound Autocatalysis (Surface)

Figure 1: Mechanism of Iodine Liberation.[1] The formation of


 is autocatalytic; iodine crystals on the surface absorb more heat/light, accelerating the breakdown.
Troubleshooting & Remediation
FAQ 1: Is my compound ruined?

Likely not. The color of iodine is so intense that even 0.5% decomposition can make the entire sample look black.[1]

  • The Test: Dissolve a small amount (~5 mg) in DCM (Dichloromethane).[1]

    • If the solution is bright purple/pink: You have free iodine.[1][5][6]

    • If the solution is clear/pale: The solid might just be oxidized on the surface.

  • NMR Check: Run a

    
     NMR in 
    
    
    
    .
    • Look for the

      
       singlet around 4.8 - 5.0 ppm  (typical for 2-iodomethyl benzothiazoles).[1]
      
    • If this peak is the major species (>95% integration), the compound is intact and simply needs washing.[1]

FAQ 2: How do I remove the color? (Purification Protocol)

WARNING: Do not simply recrystallize from hot solvent without washing first.[1] Heating with free iodine can promote further decomposition.[1]

The Thiosulfate Wash Protocol: This method relies on the redox reaction where thiosulfate reduces colored iodine (


) to colorless, water-soluble iodide (

).[1]

[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the dark solid in a minimal amount of DCM or Ethyl Acetate .[1]

  • The Wash: Transfer to a separatory funnel. Add an equal volume of 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Critical Note: Shake vigorously until the organic layer turns from purple/brown to pale yellow or colorless.[1]

  • Phase Separation: Collect the organic layer.[1]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[1]
  • Recovery: Filter and evaporate the solvent in vacuo at low temperature (<30°C).

Expert Caution (The "Bunte Salt" Risk): Do not let the compound sit in the thiosulfate solution for hours.[1] Alkyl iodides are excellent electrophiles.[1] Prolonged exposure to thiosulfate can lead to nucleophilic substitution, forming a water-soluble Bunte Salt (


), effectively destroying your product.[1] Wash quickly and separate. [1]

Purification Start Dark Crude Solid Dissolve Dissolve in DCM Start->Dissolve Wash Wash w/ 10% Na2S2O3 (Reduces I2 to I-) Dissolve->Wash Check Is Organic Layer Colorless? Wash->Check Check->Wash No (Repeat Wash) Dry Dry (MgSO4) & Evaporate Check->Dry Yes Pure Pure Off-White Solid Dry->Pure

Figure 2: Restoration workflow for removing iodine contamination.[1][7]

Prevention: Storage Best Practices

To prevent recurrence, you must block the energy sources (Light/Heat) and stabilize the environment.[1]

ParameterRecommendationScientific Rationale
Container Amber Glass Vial Blocks UV/Visible light photons that trigger homolytic C-I cleavage [1].[1]
Atmosphere Argon or Nitrogen Displaces oxygen.[1] While

isn't the primary trigger, it accelerates radical chain propagation.[1]
Temperature -20°C (Freezer) Reduces thermal kinetic energy, slowing the rate of bond dissociation.[1]
Stabilizer Copper Foil/Wire Advanced Tip: Adding a small piece of clean copper wire to the vial can scavenge free iodine and radicals, acting as a sacrificial stabilizer [2].[1]
References
  • Photochemical Stability of Alkyl Halides. Organic Chemistry Portal. Alkyl iodides are noted for high photosensitivity compared to chlorides/bromides due to low C-I bond dissociation energy (~53 kcal/mol).[1]

  • Stabilization of Alkyl Iodides. Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Recommends copper or silver wool to stabilize iodides).[1]

  • Reactivity of Sodium Thiosulfate. Vogel's Textbook of Practical Organic Chemistry.[1] Describes the use of thiosulfate for removing iodine and the potential for Bunte salt formation with reactive halides.[5]

  • Synthesis of 2-substituted benzothiazoles. Journal of Heterocyclic Chemistry. General procedures often advise immediate use or dark storage for iodomethyl derivatives.[1]

Sources

Validation & Comparative

The Dissected Molecule: A Guide to the Mass Spectrometry Fragmentation of 5-Trifluoromethyl Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For researchers engaged in the synthesis and characterization of fluorinated heterocyclic compounds, a comprehensive understanding of their fragmentation patterns under mass spectrometric analysis is paramount. This guide provides a detailed exploration of the anticipated electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 5-trifluoromethyl benzothiazoles. Drawing upon established principles of mass spectrometry and data from analogous structures, we will dissect the fragmentation pathways, offering a predictive framework for the interpretation of mass spectra of this important class of molecules.

The Foundation: Understanding Benzothiazole Fragmentation

Before delving into the specifics of the 5-trifluoromethyl substituted derivatives, it is crucial to understand the fundamental fragmentation behavior of the parent benzothiazole ring system. Under electron ionization, the benzothiazole molecular ion is relatively stable due to its aromatic nature.[1] The primary fragmentation pathways of the unsubstituted benzothiazole (C₇H₅NS, MW: 135.19) are well-documented and provide a baseline for our analysis.

The electron ionization mass spectrum of benzothiazole is characterized by an intense molecular ion peak. Key fragmentation events include the loss of HCN, leading to the formation of a thiophenyl radical cation, and the expulsion of a sulfur atom, resulting in a cyanophenyl cation. These initial fragmentations are often followed by further losses of small neutral molecules.

The Influence of the Trifluoromethyl Group: A Key Player in Fragmentation

The introduction of a trifluoromethyl (-CF₃) group at the 5-position of the benzothiazole ring significantly influences the fragmentation cascade. The -CF₃ group is a strong electron-withdrawing substituent, which can direct fragmentation pathways. Based on studies of other trifluoromethyl-substituted heterocycles, we can anticipate several key fragmentation events.[2]

A prominent fragmentation pathway for trifluoromethylated compounds is the loss of a trifluoromethyl radical (•CF₃), resulting in an [M - 69]⁺ ion. This is a common and often abundant fragment. Additionally, rearrangements involving the fluorine atoms can occur, leading to the loss of difluorocarbene (:CF₂) and the formation of a fluorinated fragment ion.

Proposed Fragmentation Pathways for 5-Trifluoromethyl Benzothiazoles

By combining the known fragmentation of the benzothiazole core with the predictable behavior of the trifluoromethyl group, we can propose the primary fragmentation pathways for 5-trifluoromethyl benzothiazoles under electron ionization.

3.1. Electron Ionization (EI) Fragmentation

Under EI, the initial event is the formation of a molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.

A plausible fragmentation scheme for a generic 5-trifluoromethyl benzothiazole is depicted below:

Fragmentation_EI M [M]+• F1 [M - CF3]+ M->F1 - •CF3 F2 [M - HCN]+• M->F2 - HCN F3 [M - S]+• M->F3 - S F4 [M - CF3 - HCN]+ F1->F4 - HCN

Caption: Proposed EI fragmentation pathways for 5-trifluoromethyl benzothiazole.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of a 5-Trifluoromethyl Benzothiazole (e.g., 2-methyl-5-trifluoromethyl-1,3-benzothiazole, C₉H₆F₃NS, MW: 217.21[3])

m/zProposed IdentityFragmentation Pathway
217[M]⁺•Molecular Ion
148[M - CF₃]⁺Loss of trifluoromethyl radical
190[M - HCN]⁺•Loss of hydrogen cyanide from the thiazole ring
185[M - S]⁺•Loss of sulfur from the thiazole ring
121[M - CF₃ - HCN]⁺Sequential loss of •CF₃ and HCN

3.2. Electrospray Ionization (ESI) Fragmentation

In contrast to EI, electrospray ionization is a softer ionization technique that typically results in less fragmentation. For 5-trifluoromethyl benzothiazoles, ESI in positive ion mode will likely produce a prominent protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would then induce fragmentation.

The fragmentation of the [M+H]⁺ ion will likely proceed through pathways similar to those observed in EI, with the initial loss of neutral molecules being a key feature.

Fragmentation_ESI MH [M+H]+ F1_ESI [M+H - HCN]+ MH->F1_ESI - HCN F2_ESI [M+H - S]+ MH->F2_ESI - S

Caption: Proposed ESI-MS/MS fragmentation of protonated 5-trifluoromethyl benzothiazole.

Comparison with Non-Fluorinated Analogues

The most significant difference in the mass spectra of 5-trifluoromethyl benzothiazoles compared to their non-fluorinated counterparts will be the prominent fragment ion resulting from the loss of the trifluoromethyl radical. This [M - 69]⁺ peak can be a diagnostic marker for the presence of the -CF₃ group. The electron-withdrawing nature of the -CF₃ group may also influence the relative intensities of other fragment ions, potentially stabilizing certain fragmentation pathways over others.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible fragmentation data for 5-trifluoromethyl benzothiazoles, the following experimental setup is recommended:

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • Sample Preparation: Dissolve the 5-trifluoromethyl benzothiazole derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

  • Sample Preparation: Dissolve the compound in a compatible solvent (e.g., acetonitrile or methanol) to a concentration of 10-100 µg/mL.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for the specific compound, typically in the range of 10-40 eV.

    • MS1 Scan: Scan for the [M+H]⁺ precursor ion.

    • MS2 Scan: Product ion scan of the selected precursor ion.

Conclusion

The mass spectrometry fragmentation patterns of 5-trifluoromethyl benzothiazoles are governed by the interplay between the stable benzothiazole core and the influential trifluoromethyl substituent. By understanding the fundamental fragmentation mechanisms of both moieties, researchers can confidently interpret the mass spectra of these and related compounds. The characteristic loss of the trifluoromethyl radical serves as a key diagnostic tool. The experimental protocols provided herein offer a robust starting point for acquiring high-quality data to support structural elucidation and compound characterization in the fields of medicinal chemistry and materials science.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 2021.
  • Mass Spectrometry - Fragmentation P
  • 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole. Santa Cruz Biotechnology, N.D.
  • (A-C) Mass spectra of compounds 1-3 obtained by GC-EI-TOF-MS together with their probable fragmentation pathways.
  • Mass Spectrometry: Fragment
  • common fragmentation mechanisms in mass spectrometry. YouTube, 2022.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI, 2022.
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  • ELECTRON IONISATION MASS SPECTRA OF SOME. Unknown Source.
  • Mass Spectrometry-Based Fragmentation as an Identific
  • GNPS Library Spectrum CCMSLIB00000841595. GNPS, 2017.
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  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Unknown Source.
  • Mass Spectrometry Fragment
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC, N.D.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing, N.D.
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzo

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13C NMR characteristic peaks for 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole . It is designed for researchers utilizing this compound as a pharmacophore intermediate or a fragment in drug discovery, specifically focusing on the diagnostic utility of Carbon-13 NMR for structural verification and impurity profiling.

Executive Summary: The Diagnostic Power of 13C NMR

In the synthesis of fluorinated heterocycles, 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole represents a critical electrophile. Its "performance" in an analytical context is defined by the resolution of its unique electronic environment—specifically the interplay between the highly shielded iodomethyl group and the strongly coupled trifluoromethyl moiety.

While 1H NMR is often cluttered in the aromatic region, 13C NMR offers superior resolution for this molecule. The large coupling constants of the CF3 group (


 Hz) and the extreme high-field shift of the iodinated carbon (<10 ppm) provide an unambiguous fingerprint that distinguishes this product from its chloro-analogs or unreacted precursors.

Structural Assignment & Characteristic Peaks

The 13C NMR spectrum of this molecule is dominated by two distinct features: the heavy-atom effect of iodine and the scalar coupling of fluorine.

Predicted 13C NMR Data Table

Note: Values are estimated based on substituent effects in CDCl3 relative to TMS.

Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Note
C-2' (CH2-I) 4.0 – 8.0 Singlet-Critical Diagnostic. Extreme high-field shift due to Iodine's heavy atom effect.
C-2 (S-C=N) 165.0 – 172.0Singlet-Deshielded thiazole carbon; characteristic of benzothiazole core.
CF3 124.2Quartet

Distinctive large coupling; confirms fluorination.
C-5 (Ipso) 127.0 – 129.0Quartet

"Ipso" carbon attached to CF3.
C-4 (Ortho) 120.0 – 122.0Quartet

Ortho to CF3; fine splitting often visible.
C-6 (Ortho) 123.0 – 125.0Quartet

Ortho to CF3; overlaps with aromatic region but distinguishable by splitting.
C-7 122.0 – 124.0Singlet-Remote from CF3; typically a sharp singlet.
C-3a/C-7a 135.0 – 155.0Singlet-Quaternary bridgehead carbons.
Mechanism of Shifts[1]
  • The Iodomethyl Anomaly (C-2'): Unlike chloro- or bromo-methyl groups which appear at 40–50 ppm, the iodine atom exerts a shielding "heavy atom effect," pushing the attached carbon resonance upfield to ~5 ppm . This is the primary indicator of successful iodination.

  • The Trifluoromethyl Signature: The CF3 group does not just appear as a quartet; it splits the attached C5 carbon (quartet, ~32 Hz) and the neighboring C4/C6 carbons (quartets, ~3-4 Hz). This "rippling" effect validates the integrity of the aromatic ring substitution.

Comparative Analysis: Product vs. Alternatives

In synthetic workflows, this product is often generated from a 2-methyl precursor or via halogen exchange (Finkelstein) from a chloro-analog. 13C NMR is the superior method for monitoring these transitions.

Comparison Table: Distinguishing Analogs
FeatureProduct: 2-Iodomethyl Alternative: 2-Chloromethyl Precursor: 2-Methyl
Diagnostic Peak (

)
~5 ppm ~44 ppm ~20 ppm
Shift Direction Extreme Upfield (Shielded)Downfield (Deshielded)Baseline Alkyl
C-2 (Ring) Shift ~170 ppm~165 ppm~166 ppm
Detection Limit High (Distinct from solvent)Moderate (Can overlap with DMSO)High
Reaction Monitoring Clear : Disappearance of 44 ppm, appearance of 5 ppm.N/AClear : Shift from 20 to 5 ppm.

Critical Insight: If you observe a peak around 40-45 ppm , your iodination is incomplete, and the sample contains the chloromethyl impurity . If you see a peak at 20 ppm , you have unreacted methyl precursor .

Experimental Protocol: Optimal Acquisition

To ensure detection of the quaternary carbons (C-2, C-3a, C-7a) and the split CF3 signals, standard rapid acquisition parameters are often insufficient.

Recommended 13C NMR Parameters
  • Solvent: CDCl3 (77.16 ppm triplet) is preferred over DMSO-d6 to avoid overlap with the solvent peaks in the 40 ppm region (crucial for checking chloro-impurities).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C2 and C-CF3) have long T1 relaxation times. Short delays will suppress these peaks, making the CF3 quartet disappear.

  • Scans (NS): Minimum 1024 scans for a 10 mg sample. The splitting of the C-F coupled carbons distributes signal intensity, requiring higher signal-to-noise ratios.

  • Spectral Width: Ensure the window covers 0 to 200 ppm to capture the high-field iodomethyl and low-field C2 carbons.

Visualization of Structural Logic

The following diagram maps the logical flow of structural assignment using 13C NMR data.

G Substrate Target Molecule: 2-(iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole Region_Aliphatic Aliphatic Region (0 - 50 ppm) Substrate->Region_Aliphatic Region_Aromatic Aromatic Region (110 - 160 ppm) Substrate->Region_Aromatic Region_Hetero Heterocyclic C=N (160 - 180 ppm) Substrate->Region_Hetero Signal_I Signal: ~5 ppm (CH2-I) Diagnostic: Heavy Atom Shielding Region_Aliphatic->Signal_I Target Signal_Cl Alternative: ~44 ppm (CH2-Cl) Impurity Marker Region_Aliphatic->Signal_Cl Impurity Signal_CF3 Signal: ~124 ppm (q) 1J_CF = 272 Hz Confirms: -CF3 Group Region_Aromatic->Signal_CF3 Signal_C5 Signal: ~128 ppm (q) 2J_CF = 32 Hz Confirms: Ipso Substitution Region_Aromatic->Signal_C5 Signal_C2 Signal: ~168 ppm (N=C-S) Confirms: Thiazole Ring Region_Hetero->Signal_C2

Figure 1: Decision tree for interpreting the 13C NMR spectrum. Green nodes indicate positive identification of the iodinated product; red indicates common impurities.

References

  • RSC Advances . Synthesis of 2-substituted benzothiazoles and NMR characterization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reich, H. J. . 13C NMR Chemical Shift Data and Coupling Constants for Organofluorine Compounds. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

A Senior Application Scientist's Guide to TLC Visualization of 5-Trifluoromethylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 5-trifluoromethylbenzothiazole scaffold is a privileged structure, valued for its unique pharmacological properties. As researchers synthesize novel analogues, Thin-Layer Chromatography (TLC) remains the cornerstone for rapid, real-time monitoring of reaction progress and purity assessment.[1][2] However, the very electronic features that make these molecules interesting—the aromatic, heterocyclic benzothiazole core and the powerfully electron-withdrawing trifluoromethyl (CF₃) group—can present challenges for conventional visualization.

This guide provides an in-depth comparison of TLC visualization methods tailored for these specific derivatives. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to make informed decisions that enhance the reliability and sensitivity of your analyses.

Part 1: The First Look: Non-Destructive Visualization with UV Light

Before employing any method that will irreversibly alter your sample, the first step should always be non-destructive. Ultraviolet (UV) light is the most common and convenient method for this initial analysis.[3]

UV Shadowing (254 nm)

The Principle of Detection: Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[4][5] Compounds that contain a chromophore, such as the aromatic benzothiazole ring system, absorb this UV radiation. By absorbing the light, the compound prevents it from reaching the fluorescent indicator on the plate. This "quenching" of the fluorescence results in the appearance of a dark spot against the glowing green background.[1] The inherent aromaticity of the benzothiazole core makes derivatives of this class excellent candidates for UV visualization.[4][6]

Experimental Protocol: UV Visualization

  • After developing the TLC plate, allow the solvent to evaporate completely in a fume hood.

  • Place the dried TLC plate under a short-wave (254 nm) UV lamp in a darkened environment to minimize ambient light.[3]

  • Observe the plate for dark spots appearing against the green fluorescent background.

  • Using a pencil, lightly circle any visible spots, as they will disappear once the UV light is removed.[3][5]

  • Record the position and appearance of the spots in your lab notebook.

Expert Insights & Limitations:

  • Trustworthiness: UV shadowing is highly reliable for detecting the primary aromatic core of your compounds. It is the fastest way to assess reaction completion by observing the disappearance of a starting material spot and the appearance of a product spot.

  • Causality: The effectiveness of UV shadowing is directly linked to the molar absorptivity of the compound at 254 nm. While the benzothiazole ring is strongly UV-active, modifications to the structure could potentially alter the absorption maximum. However, for general presence/absence detection, it is highly effective.

  • Limitations: This method's sensitivity can be limited for detecting trace impurities or when dealing with compounds that are only weakly UV-active.[1] It provides no chemical information about the spots, only their location and relative concentration (based on spot size and intensity).

UV_Workflow cluster_prep Plate Preparation cluster_vis Visualization cluster_analysis Analysis prep1 Develop TLC Plate prep2 Dry Plate Completely prep1->prep2 vis1 Place Plate Under 254 nm UV Lamp prep2->vis1 vis2 Observe for Dark Spots (Fluorescence Quenching) vis1->vis2 vis3 Circle Spots with Pencil vis2->vis3 ana1 Calculate Rf Values vis3->ana1 ana2 Proceed to Destructive Staining (If Needed) ana1->ana2 Staining_Workflow cluster_iodine Iodine Vapor Method cluster_kmno4 KMnO₄ Dip Method start Developed & Dried TLC Plate i1 Place in I₂ Chamber start->i1 Semi-Destructive k1 Quickly Dip in KMnO₄ Solution start->k1 Destructive i2 Wait for Yellow-Brown Spots i1->i2 i3 Remove & Circle Spots i2->i3 end Document Rf & Observations i3->end Analysis Complete k2 Wipe Excess Stain k1->k2 k3 Gently Heat with Heat Gun k2->k3 k4 Observe Yellow Spots k3->k4 k4->end Analysis Complete

Workflow for chemical staining procedures.

Part 3: Comparative Performance and Strategic Selection

Choosing the right visualization method depends on the specific goals of your analysis. The table below provides a direct comparison to guide your decision-making process.

Method Principle of Detection Nature Sensitivity Applicability to 5-CF₃-Benzothiazoles Ease of Use
UV Light (254 nm) Fluorescence Quenching [1][4]Non-DestructiveModerateExcellent. The aromatic core is inherently UV-active.Very Easy
Iodine (I₂) Vapor Charge-Transfer Complex [4][5]Semi-Destructive, ReversibleModerate to HighExcellent. Highly effective for the aromatic ring system.Easy
Potassium Permanganate (KMnO₄) Oxidation of Analyte [4][7]Destructive, IrreversibleHighVariable. Core may be unreactive due to CF₃ group. Excellent for any oxidizable substituents.Moderate
Phosphomolybdic Acid (PMA) Reduction of Mo(VI) [8][9]Destructive, IrreversibleHighGood. A general-purpose stain effective for a wide range of functional groups.Moderate
Strategic Recommendations
  • For Routine Reaction Monitoring: Start and end with UV light . It is the fastest, non-destructive method to quickly assess the consumption of starting materials and the formation of the main product. [3]2. For Purity Assessment & Impurity Detection: After an initial UV check, use Iodine vapor . It offers higher sensitivity for many organic compounds and can reveal non-UV active impurities.

  • For Structural Confirmation/Functional Group Analysis: Use Potassium Permanganate . Its utility lies in its selectivity. If your target 5-trifluoromethylbenzothiazole derivative has an oxidizable functional group (e.g., alcohol, alkene, thiol), this stain can help confirm its presence, especially if the spot appears with KMnO₄ but not with a more specific stain.

  • When All Else Fails: If your compound is aliphatic with no obvious functional groups and is not UV-active, a universal and highly sensitive stain like Phosphomolybdic Acid (PMA) or a charring stain (e.g., sulfuric acid) should be your final resort.

By understanding the chemical principles behind each visualization technique, you can transform TLC from a simple separation tool into a powerful diagnostic instrument, accelerating the development of novel 5-trifluoromethylbenzothiazole derivatives.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Scribd. TLC Visualization Techniques. [Link]

  • Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Unknown. TLC Stains. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]

  • Unknown. TLC Stains. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Unknown. TLC stains. [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • Unknown. TLC Visualization Methods. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Delloyd's Lab-Tech Chemistry resource. Preparation of TLC spray reagents. [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. [Link]

  • NPTEL. Module 5 : Molecules of the Life. [Link]

  • Gzella, A., et al. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b]b[4][5]enzothiazinium Chloride as Anticancer Agent. Molecules. [Link]

  • Agriculture.Institute. (2023, December 19). Thin Layer Chromatography (TLC): Faster and More Sensitive than Paper Chromatography. [Link]

  • ResearchGate. Maximum sensitivity obtained on different TLC plates and the corresponding instrumental settings. [Link]

  • ResearchGate. (2023, April 6). Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification. [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. [Link]

  • Odinity. (2013, November 21). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. [Link]

  • Unknown. Thin Layer Chromatography (rev 3/2020). [Link]

  • AVESİS. (n.d.). Synthesis of a benzothiazole-based structure as a selective colorimetric-fluorogenic cyanate chemosensor. [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information. Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. [Link]

  • YouTube. (2020, August 26). Thin Layer Chromatography (TLC). [Link]

  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • ResearchGate. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • AWS. Exploring the World of Thin-Layer Chromatography: A Review. [Link]

  • De Gruyter. (2025, May 7). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. [Link]

  • Scribd. Visualizing Compounds in TLC. [Link]

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Technical Guide: Vibrational Characterization of C-I Bonds in Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of the Carbon-Iodine (C-I) bond in benzothiazole derivatives presents a unique challenge in vibrational spectroscopy. Unlike lighter halogens (F, Cl), the C-I bond possesses a large reduced mass and a low force constant, shifting its fundamental stretching frequency ($ \nu_{C-I} $) into the Far-Infrared (Far-IR) region (200–600 cm⁻¹) .

This guide provides a comparative analysis of detection methods. While standard FTIR (Mid-IR) is often used for initial screening, it is frequently insufficient due to detector cutoffs and spectral interference from benzothiazole ring deformations. This document outlines the necessity of Far-IR (CsI matrix) or Raman Spectroscopy for definitive validation and provides the specific protocols required to distinguish the C-I stretch from skeletal vibrations.

The Theoretical Challenge: Spectral Interference

To isolate the C-I band, one must first map the "background" noise generated by the benzothiazole scaffold. The benzothiazole ring system exhibits strong characteristic bands that frequently obscure the weaker C-I signal.

The "Fingerprint" Conflict

The C-I stretch is a heavy-atom vibration. According to Hooke’s Law, the frequency (


) is inversely proportional to the reduced mass (

):

Because Iodine (126.9 amu) is significantly heavier than Carbon (12.01 amu), the vibration occurs at low frequencies, typically 485–650 cm⁻¹ for aromatic systems. Unfortunately, this overlaps directly with the in-plane ring deformation and C-S-C stretching modes of the thiazole ring.

Comparative Analysis: Detection Methodologies

The following table compares the efficacy of three primary analytical approaches for C-I detection in benzothiazoles.

FeatureMethod A: Standard FTIR (ATR-Diamond) Method B: Far-IR (CsI Pellet) Method C: Raman Spectroscopy
Primary Mechanism Dipole moment changeDipole moment changePolarizability change
Spectral Range 4000 – 525 cm⁻¹ (Hardware limit)4000 – 200 cm⁻¹4000 – 50 cm⁻¹
C-I Signal Intensity Weak/Medium (Low dipole change)Medium Strong (High polarizability of Iodine)
Interference High (Ring deformation dominates)Moderate (Better resolution of low-

bands)
Low (Ring modes are distinct)
Sample Prep None (Direct contact)Complex (Requires CsI matrix)None (Direct laser focus)
Verdict Screening Only. Often misses the C-I band due to detector cutoff.Gold Standard for IR. Essential for definitive assignment.Best Alternative. C-I is a strong Raman scatterer.

Band Assignment & Data Tables

Table 1: Benzothiazole Skeletal "Interference" Bands

These bands appear in all benzothiazole derivatives and must not be confused with C-I.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
C=N Stretch 1640 – 1590StrongCharacteristic thiazole ring band.
C=C Aromatic 1500 – 1400MediumBenzene ring skeletal vibrations.[1][2][3]
C-S Stretch (Asym) 760 – 730MediumOften overlaps with C-H out-of-plane bends.
C-S-C Ring Def. 690 – 660 MediumCRITICAL INTERFERENCE: Often mistaken for C-I.
Ring Breathing 620 – 580 WeakCan obscure upper-range C-I bands.
Table 2: C-I Specific Bands (Iodobenzothiazoles)

Expected ranges based on aromatic iodine substitution.

Bond TypeFrequency Range (cm⁻¹)Description
Aromatic C-I Stretch 485 – 610 Primary fundamental stretch. Position depends on substitution pattern (ortho/meta/para).
C-I Bend (In-plane) 200 – 350Only visible in Far-IR or Raman.
Substituent Effect ± 15 cm⁻¹Electron-withdrawing groups on the ring (e.g., -NO₂) shift C-I to higher frequencies (stiffer bond).

Key Insight: If your FTIR spectrum cuts off at 600 cm⁻¹ (common with Germanium ATR crystals) or 400 cm⁻¹ (standard KBr beam splitters), you are likely missing the peak entirely .

Experimental Protocol: Far-IR Analysis

To successfully visualize the C-I bond via IR, you must abandon standard KBr pellets (which absorb below 400 cm⁻¹) and Diamond ATR (which has blind spots below 525 cm⁻¹).

Protocol: Cesium Iodide (CsI) Pellet Preparation

Objective: Extend spectral window to 200 cm⁻¹.

  • Reagent Selection: Use spectroscopic grade Cesium Iodide (CsI). Note: CsI is extremely hygroscopic.

  • Drying: Dry CsI powder at 120°C for 4 hours prior to use. Keep in a desiccator.

  • Ratio: Mix 1–2 mg of the benzothiazole derivative with ~200 mg of CsI.

  • Grinding: Grind in an agate mortar under an IR heat lamp to prevent moisture absorption.

    • Why? Water vapor has strong rotational bands in the Far-IR that look like noise.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum.

  • Acquisition:

    • Source: Globar (standard) or Mercury Arc (if available).

    • Beamsplitter: Mylar or Multilayer coated (specifically for Far-IR).

    • Detector: DTGS-PE (Deuterated Triglycine Sulfate with Polyethylene window).

Validation Workflow (Logic Map)

The following diagram illustrates the decision logic for confirming the C-I bond. It emphasizes the "Cross-Check" with Raman spectroscopy if the IR data is ambiguous.

CI_Validation_Workflow Start Start: Iodobenzothiazole Sample Standard_IR Step 1: Standard FTIR (4000-400 cm⁻¹) Start->Standard_IR Check_Cutoff Check: Is band visible >500 cm⁻¹? Standard_IR->Check_Cutoff Ambiguous Result: Ambiguous/Obscured (Likely Ring Deformation overlap) Check_Cutoff->Ambiguous No / Weak Conclusion Final Confirmation: C-I Stretch confirmed at ~500-600 cm⁻¹ (Strong in Raman, Medium in IR) Check_Cutoff->Conclusion Yes (Clear Band) Advanced_Method Step 2: Select Advanced Method Ambiguous->Advanced_Method Far_IR Option A: Far-IR (CsI Matrix) Range: 600-200 cm⁻¹ Advanced_Method->Far_IR Raman Option B: Raman Spectroscopy (High Polarizability Sensitivity) Advanced_Method->Raman Analysis Step 3: Band Assignment Far_IR->Analysis Raman->Analysis Analysis->Conclusion

Figure 1: Decision tree for validating C-I bonds in aromatic heterocycles. Note the critical pivot to Raman or Far-IR if standard FTIR is inconclusive.

References

  • General Aromatic IR Assignments

    • Spectroscopy Online. "Halogenated Organic Compounds." (2023).[4] [Link]

  • Benzothiazole Ring Vibrations

    • Journal of Chemistry.[5] "Molecular Modeling and Spectroscopic Studies of Benzothiazole."[5] (ResearchGate Archive). [Link]

  • Raman vs.

    • Edinburgh Instruments. "Infrared or Raman Spectroscopy? Complementary Techniques." [Link]

  • Far-IR for Halogen Bonding

    • Royal Society of Chemistry (CrystEngComm). "Characteristic redshift and intensity enhancement as far-IR fingerprints of the halogen bond."[6] [Link]

  • Synthesis & Characterization Context

    • Der Pharma Chemica. "Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives." [Link][7]

Sources

Safety Operating Guide

2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole as a high-potency alkylating agent and a lachrymator .[1]

While the benzothiazole core provides metabolic stability, the iodomethyl (


)  moiety is chemically distinct from the trifluoromethyl group.[1] It is a highly reactive electrophile capable of alkylating DNA and proteins. Unlike standard organic waste, this compound presents a delayed toxicity risk (mutagenicity) and immediate acute risks (severe irritation/lachrymation).[2]

Key Chemical Behaviors affecting Disposal:

  • Alkylating Potential: The C-I bond is weak; the iodide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.[1]

  • Light Sensitivity: Iodomethyl derivatives degrade under UV light, liberating free iodine (

    
    ) and hydriodic acid (
    
    
    
    ), potentially pressurizing waste containers.[1][2]
  • Hydrolysis Risk: Contact with moisture can generate corrosive HI vapors.[1]

Pre-Disposal Characterization

Before moving the material, categorize the waste state to determine the correct regulatory stream.[2]

ParameterSpecificationOperational Implication
Primary Hazard Alkylating Agent / CorrosiveDo NOT mix with oxidizers or strong bases in waste drums.[1]
Waste Stream Halogenated Organic Contains Fluorine (

) and Iodine (

).[1] Strict segregation from non-halogenated solvents is required to prevent incinerator corrosion issues.[1]
RCRA Status Characteristic WasteLikely D002 (Corrosive) or D003 (Reactive) if degraded.[1] Not explicitly P-listed, but must be treated as toxic.[1][2]
Physical State Solid (Low MP) or SolutionSolids must be double-bagged; Solutions require chemically compatible HDPE or glass carboys.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock or solid reaction byproducts.[1]

  • PPE Verification: Wear double nitrile gloves (0.11mm min), safety goggles, and a lab coat.[1][2] Work inside a fume hood.

  • Primary Containment: Do not empty the original vial. Keep the substance in its original glass container. Ensure the cap is taped securely with electrical tape or Parafilm to prevent loosening during transport.

  • Secondary Containment: Place the taped vial into a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Attach a hazardous waste tag to the bag.

    • Chemical Name: 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole[1][2]

    • Hazards: Toxic, Corrosive, Halogenated.[1][2]

  • Accumulation: Deposit into the Solid Hazardous Waste Drum .

    • Critical Note: If the solid is yellow/brown (indicating free iodine release), add a small packet of solid sodium thiosulfate into the secondary bag before sealing to scavenge any evolved vapors.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste, reaction solvents, or dissolved stock.[1][2]

  • Segregation: Ensure your waste carboy is designated "Halogenated Organic Waste." [1]

    • Why? The Fluorine and Iodine content requires high-temperature incineration with scrubbers (to capture HF and HI gases).[1] Mixing this with non-halogenated waste (e.g., Acetone/Methanol) creates a mixture that is expensive to treat and technically difficult for disposal facilities to handle [1].[2]

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.[1]

    • Caution: Do not mix with acidic waste streams if thiosulfate or cyanide waste is present in the same carboy (risk of

      
       or 
      
      
      
      generation).
  • Transfer: Pour slowly into the carboy using a funnel.

  • Rinsing: Rinse the original vessel with Dichloromethane (DCM) or Chloroform.[1] Add this rinse to the Halogenated waste stream.[1]

    • Do NOT rinse with water first; hydrolysis of the iodomethyl group may generate HI fumes.[1]

Protocol C: Deactivation (Spill Response or Quenching)

Use this only if required by local EHS or for spill cleanup.[1]

Mechanism: Nucleophilic displacement of the Iodine using Sodium Thiosulfate.[1]

  • Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate (

    
    ) in water.
    
  • Application: Cover the spill or treat the residue with the thiosulfate solution.[1]

  • Reaction Time: Allow to sit for 30 minutes. The mixture may turn clear or pale yellow as the alkyl iodide is converted to the less toxic alkyl thiosulfate salt and free iodine is reduced to iodide.

  • Disposal: Absorb the liquid with vermiculite or spill pads.[1] Dispose of the absorbent as Solid Hazardous Waste (do not drain dispose even after quenching).[1]

Operational Decision Workflow

The following diagram outlines the logical decision tree for disposing of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole to ensure compliance and safety.

DisposalWorkflow Start Waste: 2-(Iodomethyl)-5-(trifluoromethyl) benzo[d]thiazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Pure Vial LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Dissolved SpillPath Spill / Contamination StateCheck->SpillPath Accident PackSolid 1. Tape Cap 2. Double Bag 3. Add Thiosulfate Packet SolidPath->PackSolid CheckHalo Verify Stream: HALOGENATED ORGANIC LiquidPath->CheckHalo Quench Apply 10% Sodium Thiosulfate (Nucleophilic Deactivation) SpillPath->Quench Quench->PackSolid Absorb on Vermiculite DrumSolid Disposal: Lab Solid Hazardous Waste Drum PackSolid->DrumSolid DrumLiquid Disposal: Halogenated Solvent Carboy CheckHalo->DrumLiquid Confirmed

Figure 1: Decision logic for the segregation and treatment of iodomethyl-benzothiazole waste.

Regulatory Compliance & Documentation

EPA/RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this material must be classified as follows:

  • F-List (Solvents): If mixed with spent halogenated solvents (e.g., Methylene Chloride), assign code F002 [2].[1][2][3]

  • Characteristic Waste: If disposed of as a pure solid, it likely meets the criteria for Reactivity (D003) or Corrosivity (D002) due to HI release potential.[1]

  • Land Ban: Due to the Halogenated Organic Compounds (HOC) rule, this waste is banned from land disposal without prior incineration [3].[1]

Transportation (DOT)

If shipping waste off-site, ensure the manifest reflects:

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains iodomethyl-benzothiazole derivative).[1][4]

  • Class: 8 (Corrosive).[1]

  • Packing Group: II or III.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2][5] [Link]

  • U.S. Environmental Protection Agency. (2023).[1][6] List of Hazardous Waste Codes (F, K, P, and U). [Link]

  • Code of Federal Regulations. (2023). 40 CFR Part 268 - Land Disposal Restrictions. [Link][1][2]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole. This compound, while a valuable building block in medicinal chemistry, presents significant health and safety considerations that demand a meticulous and informed approach to laboratory safety.[1][2][3][4][5][6][7]

The core principle of this guide is not merely to list PPE but to instill a deep understanding of why specific equipment is necessary, fostering a culture of safety that extends beyond rote compliance. The protocols outlined herein are designed to be self-validating, ensuring a robust barrier between the researcher and potential exposure.

Hazard Analysis: Understanding the Risks

  • Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin (H301 + H311).[8]

  • Acute Toxicity (Inhalation): Harmful if inhaled (H332).[8]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[8]

  • Aquatic Hazard: Harmful to aquatic life (H402).[8]

These classifications underscore the critical need for comprehensive protection to prevent ingestion, skin absorption, inhalation, and eye contact. The presence of the iodomethyl and trifluoromethyl groups suggests that the compound may be reactive and requires careful handling to avoid the release of hazardous decomposition products.[2][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. A risk-based approach dictates that PPE should be chosen to address all potential routes of exposure. The following table summarizes the recommended PPE for handling 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole.

Body Part Required PPE Rationale
Hands Double-gloving with nitrile rubber or neoprene gloves.[10]Provides robust protection against dermal absorption, a primary route of exposure. The outer glove can be removed if contaminated, preserving the integrity of the inner glove.
Body Chemical-resistant lab coat or a disposable chemical-resistant suit (e.g., Tyvek).[11][12]Protects against splashes and spills, preventing contact with skin and contamination of personal clothing.
Eyes & Face Snug-fitting, non-fogging safety goggles and a full-face shield.[11]Essential for preventing eye irritation from splashes or aerosols. A face shield offers an additional layer of protection for the entire face.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.[11][13]Necessary when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.
Feet Closed-toe, chemical-resistant shoes or boots.[10]Protects against spills that may reach the floor.

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole from receipt to disposal.

Pre-Experiment Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8]

  • PPE Donning: Before entering the designated area, don all required PPE in the correct order: shoe covers, inner gloves, lab coat/suit, respirator (if required), outer gloves, and finally, safety goggles and face shield.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., Chemizorb®) is readily accessible.[8]

Handling and Experimentation
  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed system or under an inert atmosphere if the compound is reactive.

  • Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment.

PPE Doffing

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence:

  • Remove outer gloves.

  • Remove face shield and goggles.

  • Remove lab coat/suit.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.[10]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole and any contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation: All waste contaminated with the compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled container for halogenated organic waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][14]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.

Diagrams

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Lab Coat/Suit Don2->Don3 Don4 Respirator Don3->Don4 Don5 Outer Gloves Don4->Don5 Don6 Goggles & Face Shield Don5->Don6 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat/Suit Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Hand Washing Doff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

Emergency_Response cluster_Actions Immediate Actions Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill Spill Exposure->Spill Action_Skin Remove clothing, rinse with water for 15 min, seek medical attention. Skin->Action_Skin Action_Eyes Flush with water for 15 min, seek medical attention. Eyes->Action_Eyes Action_Inhalation Move to fresh air, give artificial respiration if needed, seek medical attention. Inhalation->Action_Inhalation Action_Ingestion Do NOT induce vomiting, rinse mouth, seek medical attention. Ingestion->Action_Ingestion Action_Spill Evacuate, contain with absorbent material, decontaminate. Spill->Action_Spill

Caption: Flowchart for emergency response to exposure or spills.

References

  • Sigma-Aldrich. (2025, November 6).
  • Food and Agriculture Organization of the United Nations. Personal safety and protective clothing.
  • Sigma-Aldrich. (2025, September 22).
  • A&C Catalysts. (2024, November 4).
  • Pesticide Safety Education Program.
  • BLDpharm. (n.d.). 2-Iodo-5-(trifluoromethyl)benzo[d]thiazole.
  • Tokyo Chemical Industry. (2024, December 16).
  • Fisher Scientific. (2023, August 25).
  • BASF. (2026, January 20).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Taylor & Francis Online. (2025, March 3).
  • Arkat USA. (2024, August 30). Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • National Center for Biotechnology Information. (n.d.). Benzothiazole.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • CPAchem. (2023, March 7).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Benzothiazole.
  • Royal Society of Chemistry. (2013).
  • ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
  • ChemicalBook. (2024, December 18). 2-METHYL-5-(TRIFLUOROMETHYL)BENZOTHIAZOLE.
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • PubMed. (2019, December 7).
  • PubMed. (2017, February 5).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.